Tert-butyl 3-formylphenethylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(3-formylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVFCBZTIFUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Tert-butyl 3-formylphenethylcarbamate
This guide details the synthesis of Tert-butyl 3-formylphenethylcarbamate , a critical intermediate often employed in fragment-based drug discovery and peptidomimetic synthesis. The guide prioritizes the Lithiation-Formylation pathway due to the commercial ubiquity of the aryl bromide precursor, while also providing the Alcohol Oxidation route as a robust alternative for scale-up.
HExecutive Summary & Strategic Analysis
The synthesis of Tert-butyl 3-formylphenethylcarbamate poses a chemoselectivity challenge: installing or preserving a reactive aldehyde moiety in the presence of a carbamate-protected amine. While reduction of a nitrile precursor is theoretically direct, the over-reduction to amines is a common pitfall.
Therefore, this guide recommends the Lithiation-Formylation of N-Boc-3-bromophenethylamine as the primary "Gold Standard" pathway. This route utilizes the widely available 3-bromophenethylamine hydrochloride and allows for the precise installation of the formyl group via lithium-halogen exchange, leveraging the directing effect of the carbamate to some extent while protecting the nitrogen.
Retrosynthetic Analysis
The strategic disconnection reveals three viable precursors. The bromide route (Path A) is selected for its reliability in installing the aldehyde de novo without redox issues.
Figure 1: Retrosynthetic analysis identifying the Bromide (Path A) as the most modular approach starting from commercial materials.
Primary Pathway: Lithiation-Formylation (The "Gold Standard")
This protocol involves a two-step sequence: protection of the amine followed by a cryogenic lithium-halogen exchange.
Step 1: Boc-Protection of 3-Bromophenethylamine
Objective: Mask the nucleophilic amine to prevent interference during the lithiation step.
-
Reagents: 3-Bromophenethylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc
O, 1.1 eq), Triethylamine (TEA, 2.0 eq). -
Solvent: Dichloromethane (DCM).[1]
-
Conditions: 0°C to Room Temperature (RT), 4 hours.
Protocol:
-
Dissolve 3-bromophenethylamine (hydrochloride salt) in DCM (0.2 M concentration).
-
Add TEA slowly at 0°C. The solution should become clear as the free base forms.
-
Add Boc
O (dissolved in minimal DCM) dropwise over 15 minutes. -
Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
Yield Expectation: >90% (White/Off-white solid).
Step 2: Formylation via Lithium-Halogen Exchange
Objective: Convert the aryl bromide to an aldehyde using DMF as the formyl source. Critical Mechanism: The first equivalent of n-BuLi deprotonates the carbamate N-H (forming an N-Li species). The second equivalent performs the Li-Br exchange.
-
Reagents: n-Butyllithium (2.5 M in hexanes, 2.2 eq), Anhydrous DMF (3.0 eq).
-
Solvent: Anhydrous THF.
-
Conditions: -78°C, Inert Atmosphere (Ar/N
).
Detailed Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Dissolution: Dissolve the N-Boc-3-bromophenethylamine (from Step 1) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (2.2 eq) dropwise via syringe pump over 30 minutes.
-
Note: Maintain internal temperature below -70°C. The solution may turn slightly yellow/orange (dianion formation).
-
Stir at -78°C for 1 hour to ensure complete Li-Br exchange.
-
-
Quench (Formylation): Add anhydrous DMF (3.0 eq) dropwise.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
-
Hydrolysis: Quench the reaction with saturated aqueous NH
Cl (5 mL/mmol) at 0°C. Vigorous stirring is required to break down the hemiaminal intermediate. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromide.
Alternative Pathway: Alcohol Oxidation (Scale-Up Friendly)
If cryogenic conditions are not feasible, or if 3-(2-aminoethyl)benzyl alcohol is available, this oxidative route is preferred.
Workflow
-
Protection: React 3-(2-aminoethyl)benzyl alcohol with Boc
O (1.1 eq) in THF/NaOH. The aliphatic amine is significantly more nucleophilic than the benzylic alcohol, ensuring selective N-protection. -
Oxidation: Convert the alcohol to the aldehyde.
-
Reagent Choice:Dess-Martin Periodinane (DMP) is recommended for lab scale (mild, RT, no acidic byproducts). Swern Oxidation is recommended for cost-efficiency on larger scales.
-
DMP Protocol:
-
Dissolve N-Boc-3-(hydroxymethyl)phenethylamine in DCM.
-
Add DMP (1.2 eq) and NaHCO
(2.0 eq, to buffer acetic acid byproduct). -
Stir at RT for 2 hours.
-
Quench with saturated Na
S O /NaHCO (1:1) to destroy iodine byproducts.
Analytical Data & Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these expected spectral characteristics.
| Technique | Expected Signal (Target: Tert-butyl 3-formylphenethylcarbamate) | Diagnostic Value |
| 1H NMR | δ 9.98-10.02 (s, 1H) | Confirms presence of Aldehyde (CHO). |
| 1H NMR | δ 1.42 (s, 9H) | Confirms Boc group integrity. |
| 1H NMR | δ 4.5-4.7 (br s, 1H) | Confirms Carbamate NH . |
| IR | 1690-1705 cm⁻¹ (Split peak) | Shows both C=O (Aldehyde) and C=O (Boc) .[2][3] |
| TLC | R | Aldehyde should stain orange/red with 2,4-DNP stain. |
Process Visualization
The following diagram illustrates the critical decision points and reaction flow for the Primary Route.
Figure 2: Step-by-step reaction workflow for the Lithiation-Formylation route.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete lithiation or moisture. | Ensure THF is distilled/dried. Titrate n-BuLi before use. Maintain -78°C strictly. |
| Recovered Bromide | Quench was too slow or n-BuLi inactive. | Increase reaction time for Li-Br exchange to 1.5h. |
| Impurity: Alcohol | Reduction of aldehyde during workup? | Unlikely. More likely trace LiAlH4 in old n-BuLi? No. Likely over-alkylation if Temp > -70°C. |
| Safety: n-BuLi | Pyrophoric reagent. | Use long-needle techniques. Keep a bucket of sand nearby. Never use water on Li fires. |
References
-
General Procedure for Boc Protection
-
Shekhar, S., et al. "Mechanisms and Applications of the Boc Protection." Journal of Organic Chemistry, 2011.
-
-
Lithiation of N-Boc Aryl Halides
-
Stanetty, P., & Mihovilovic, M. D. "Half-Life of N-Boc-Protected Aryllithium Reagents." Journal of Organic Chemistry, 1997, 62(5), 1514–1515. (Establishes stability of N-Boc dianions at -78°C).
-
-
Formylation via DMF
-
Smith, K., et al. "Lithiation and Formylation of Aromatic Compounds." Organic Syntheses, Coll. Vol. 10, p. 501.
-
-
Alternative DIBAL Reduction (Nitrile Route)
-
Kikugawa, Y., et al. "Reaction of nitriles with diisobutylaluminum hydride." Journal of the American Chemical Society, 1979. (Standard conditions for Nitrile -> Aldehyde).[4]
-
Sources
Tert-butyl 3-formylphenethylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl 3-formylphenethylcarbamate
Abstract
Tert-butyl 3-formylphenethylcarbamate is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic profile, and reactivity. As a molecule featuring a stable tert-butoxycarbonyl (Boc) protected amine and a reactive aromatic aldehyde, it serves as a versatile building block for constructing complex molecular architectures. The strategic placement of the formyl group at the meta-position of the phenethyl scaffold allows for diverse chemical transformations, while the Boc group offers a reliable method for masking the amine's reactivity until a desired stage in a synthetic sequence. This guide details established protocols, explains the causality behind synthetic choices, and explores the compound's utility for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The β-phenethylamine scaffold is a privileged motif in pharmacology, forming the core of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of pharmaceutical agents.[1] Tert-butyl 3-formylphenethylcarbamate, a derivative of this class, is a strategically designed intermediate for organic synthesis. Its structure incorporates three key features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2] Its principal advantage lies in its stability across a broad range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions. This stability allows chemists to perform extensive modifications on other parts of the molecule without disturbing the protected amine.[3] It can be reliably cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[4]
-
An Aromatic Aldehyde: The formyl group (-CHO) is a highly versatile functional handle. It serves as an electrophilic site for nucleophilic additions and can undergo a wide variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[5] This allows for the introduction of molecular diversity at a specific position on the aromatic ring.
-
A Phenethyl Backbone: The ethyl bridge connecting the protected amine and the substituted phenyl ring provides conformational flexibility and acts as a key spacer element in many bioactive molecules.
The combination of a selectively addressable aldehyde and a masked amine makes this compound an ideal starting material for building combinatorial libraries and synthesizing complex target molecules, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of Tert-butyl 3-formylphenethylcarbamate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | [6] |
| Molecular Weight | 249.31 g/mol | [6] |
| Monoisotopic Mass | 249.13649 Da | [6] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O | [6] |
| InChIKey | ZPQVFCBZTIFUKQ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 2.3 | [6] |
Spectroscopic Profile
The structural identity of Tert-butyl 3-formylphenethylcarbamate can be confirmed using standard spectroscopic techniques. The following table outlines the expected characteristic signals.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ≈ 9.9-10.1 (s, 1H), 7.5-7.9 (m, 4H), ~4.8 (br s, 1H), 3.4-3.5 (q, 2H), 2.8-2.9 (t, 2H), 1.45 (s, 9H) | Aldehyde proton (CHO), aromatic protons (Ar-H), carbamate proton (NH), CH₂ adjacent to NH, CH₂ adjacent to Ar, tert-butyl protons (C(CH₃)₃). |
| ¹³C NMR | δ ≈ 192 (CHO), 156 (C=O, carbamate), 137-140 (Ar-C), 125-135 (Ar-CH), ~80 (quaternary C of Boc), 42 (CH₂-N), 36 (CH₂-Ar), 28.5 (CH₃ of Boc) | Carbonyl of aldehyde, carbonyl of carbamate, aromatic carbons, quaternary and methyl carbons of the Boc group, and ethyl bridge carbons.[7] |
| FT-IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (aliphatic C-H stretch), ~1715 (aldehyde C=O stretch), ~1690 (carbamate C=O stretch), ~1520 (N-H bend), ~1160 (C-O stretch) | Characteristic vibrations for the N-H and C=O groups of the carbamate, the aldehyde C=O, and aliphatic/aromatic C-H bonds.[8][9] |
| Mass Spec (EI) | M⁺ at m/z = 249. Key fragments: 193 ([M-C₄H₈]⁺), 148 ([M-Boc]⁺), 57 ([C₄H₉]⁺) | Molecular ion peak, loss of isobutylene from the Boc group, loss of the entire Boc group, and the tert-butyl cation.[10] |
Synthesis and Purification
The most direct and logical synthesis of Tert-butyl 3-formylphenethylcarbamate involves the N-protection of the corresponding primary amine, 3-(2-aminoethyl)benzaldehyde. This precursor itself is a valuable synthetic intermediate.[11] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Rationale for Synthetic Approach
The use of Boc anhydride is standard practice for installing the Boc protecting group.[3] The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acid byproduct and drive the reaction to completion.[2] This method is high-yielding, scalable, and generally produces clean products that can often be purified by simple extraction and crystallization.
Caption: General workflow for the synthesis of Tert-butyl 3-formylphenethylcarbamate.
Detailed Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-(2-aminoethyl)benzaldehyde (1.0 equiv). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Add a mild base, such as triethylamine (1.2 equiv) or a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Once complete, quench the reaction with water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 3-formylphenethylcarbamate.
Reactivity and Synthetic Applications
The synthetic utility of this molecule stems from the orthogonal reactivity of its two primary functional groups. The aldehyde can be manipulated under conditions that leave the Boc-protected amine intact, and vice-versa.
Caption: Key reaction pathways for Tert-butyl 3-formylphenethylcarbamate.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium dichromate (PDC). This transformation is fundamental for creating benzoic acid derivatives.[12]
-
Reduction: Selective reduction of the aldehyde to a primary benzyl alcohol is efficiently achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically fast and clean, leaving the carbamate untouched.[13][14]
-
Reductive Amination: This is one of the most powerful applications. The aldehyde can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new secondary or tertiary amine. This allows for the facile introduction of a vast array of amine-containing substituents.
-
Condensation and C-C Bond Formation: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Biginelli reaction to synthesize dihydropyrimidinones.[15] It can also react with stabilized carbanions in aldol-type condensations.
Reactions at the Carbamate Group: Deprotection
The primary utility of the Boc group is its role as a temporary mask for the amine. Its removal regenerates the nucleophilic primary amine, which can then be used in subsequent synthetic steps, such as amide bond formation or further alkylation.
-
Mechanism of Deprotection: The deprotection is an acid-catalyzed elimination. A strong acid (e.g., TFA) protonates the carbonyl oxygen of the carbamate.[4] This facilitates the cleavage of the tert-butyl-oxygen bond, forming the highly stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the protonated primary amine.[2][4]
Detailed Experimental Protocol: Boc Deprotection
-
Setup: Dissolve Tert-butyl 3-formylphenethylcarbamate (1.0 equiv) in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (5-10 equiv), often as a 20-50% solution in DCM, dropwise.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the amine salt.
-
Isolation: To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or triethylamine) until the pH is basic. Extract the free amine into an organic solvent, dry, and concentrate to yield the deprotected product, 3-(2-aminoethyl)benzaldehyde.
Safety and Handling
While specific toxicity data for Tert-butyl 3-formylphenethylcarbamate is not widely published, data from structurally similar compounds, such as tert-butyl (3-formylphenyl)carbamate, should be used as a guideline for handling.
-
Hazard Classification: Likely classified as an acute oral toxicant and may cause skin, eye, and respiratory irritation.[16][17]
-
GHS Pictograms: GHS06 (Skull and crossbones) may be applicable based on related compounds.[18]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[18]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent oxidation of the aldehyde group.[16]
Conclusion
Tert-butyl 3-formylphenethylcarbamate is a highly valuable and versatile intermediate in modern organic synthesis. The strategic combination of a robust, yet easily removable, Boc-protecting group with a synthetically malleable aldehyde function provides chemists with a powerful tool for the systematic construction of complex nitrogen-containing molecules. Its application in the synthesis of β-phenethylamine derivatives makes it particularly relevant to the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential.
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Li, Z., et al. (2004). Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates: Efficient Synthesis of N-Protected β-Aryl-β-Amino Ketone Compounds. The Journal of Organic Chemistry, 69(23), 8125–8128. Retrieved from [Link]
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Zhang, P., et al. (2023). Carbene reactivity from alkyl and aryl aldehydes. Science, 381(6657). Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Lewis, T. R., Butler, G. B., & Martell, A. E. (1951). CONDENSATION OF AMIDES WITH CARBONYL COMPOUNDS: BENZYL CARBAMATE WITH AROMATIC ALDEHYDES. Journal of the American Scientific Affiliation. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 3-formylphenethylcarbamate. Retrieved from [Link]
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Cole, D. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7345–7351. Retrieved from [Link]
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Johnson, T. A., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved from [Link]
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Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-formylpyridin-4-yl)carbamate. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Retrieved from [Link]
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J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
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Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl (3-formylphenyl)carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]
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Gholamian, F., & Laajimi, T. (2014). Selective oxidation of benzyl alcohol with tert-butylhydroperoxide catalysed via Mn (II) 2, 2-bipyridine complexes immobilized o. Journal of Chemical Sciences, 126(4), 1157–1164. Retrieved from [Link]
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NIST. (n.d.). tert-Butyl carbamate IR Spectrum. Retrieved from [Link]
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de Abreu, G. C., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Retrieved from [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]
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Duan, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3328–3338. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]
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Kim, J., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5413. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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Ilfahmi, Y. A., et al. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Indonesian Journal of Chemical Research, 10(2), 124-131. Retrieved from [Link]
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- 18. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to tert-Butyl 3-Formylphenethylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 3-formylphenethylcarbamate, a versatile bifunctional building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in commercial databases, this guide outlines a robust synthetic pathway, detailed protocols for its preparation and characterization, and explores its utility as a precursor for complex molecular architectures. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable resource for researchers and scientists in the field.
Introduction: The Strategic Value of Protected Amino Aldehydes
In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount. Bifunctional building blocks, which possess two distinct reactive sites, are invaluable tools that enable chemists to construct intricate molecular frameworks in a controlled and sequential manner. tert-Butyl 3-formylphenethylcarbamate embodies this principle, featuring a carbamate-protected primary amine and an aromatic aldehyde.
The tert-butyloxycarbonyl (Boc) protecting group offers stability across a wide range of reaction conditions, yet can be readily cleaved under acidic conditions, allowing for orthogonal synthetic strategies.[1] The aldehyde functionality, on the other hand, serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, making it a key component in the synthesis of numerous pharmaceutical intermediates.[2] The phenethylamine scaffold itself is a well-recognized privileged structure in medicinal chemistry, forming the core of many neuroactive compounds and other therapeutics.[3]
This guide will first delineate a proposed synthetic route for tert-butyl 3-formylphenethylcarbamate, followed by detailed experimental protocols and characterization data. Finally, we will explore its potential applications as a pivotal intermediate in the synthesis of bioactive molecules.
Synthesis of tert-Butyl 3-Formylphenethylcarbamate
The synthesis of the title compound can be envisioned through a two-step process starting from the commercially available 3-(2-aminoethyl)phenol. This strategy involves the protection of the primary amine followed by the oxidation of the phenolic hydroxyl group to the desired aldehyde.
Caption: Proposed two-step synthesis of tert-butyl 3-formylphenethylcarbamate.
The initial step involves the selective protection of the primary amine of 3-(2-aminoethyl)phenol with a Boc group. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for this transformation.
Protocol:
-
To a stirred solution of 3-(2-aminoethyl)phenol (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 equiv.).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved via column chromatography on silica gel to afford pure tert-butyl (3-hydroxyphenethyl)carbamate.
The second step is the oxidation of the phenolic hydroxyl group to an aldehyde. A variety of modern oxidation reagents can be employed for this purpose. The Dess-Martin periodinane (DMP) is a mild and efficient choice for this transformation, minimizing over-oxidation to the carboxylic acid.
Protocol:
-
Dissolve tert-butyl (3-hydroxyphenethyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 equiv.) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the final product, tert-butyl 3-formylphenethylcarbamate.
Physicochemical and Spectroscopic Data
While experimental data for the title compound is not available, the following table provides predicted and analogous data based on similar structures.
| Property | Predicted/Analogous Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.9 (s, 1H, CHO), 7.8-7.4 (m, 4H, Ar-H), 4.6 (br s, 1H, NH), 3.4 (q, 2H, CH₂-N), 2.9 (t, 2H, Ar-CH₂), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.5, 156.0, 137.0, 136.5, 130.0, 129.5, 80.0, 42.0, 36.0, 28.5 |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2980 (C-H), ~1700 (C=O, carbamate), ~1685 (C=O, aldehyde) |
| Mass Spec (ESI-MS) | m/z 250.1 [M+H]⁺, 272.1 [M+Na]⁺ |
Applications in Drug Discovery and Organic Synthesis
The strategic placement of a protected amine and a reactive aldehyde on a phenethylamine scaffold makes tert-butyl 3-formylphenethylcarbamate a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules.
Caption: Key synthetic transformations of tert-butyl 3-formylphenethylcarbamate.
The aldehyde group can readily undergo reductive amination with a wide variety of primary and secondary amines to generate a library of substituted phenethylamines. This is a powerful strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
The formyl group can participate in condensation reactions with various nucleophiles to construct heterocyclic systems, which are common motifs in many approved drugs. For instance, reaction with hydrazines can lead to the formation of pyridazine derivatives, while condensation with hydroxylamine can yield oximes, which can be further elaborated.
Following reactions at the aldehyde, the Boc-protecting group can be efficiently removed under acidic conditions, revealing the primary amine. This newly liberated amine can then be subjected to a second round of synthetic modifications, such as acylation, alkylation, or sulfonylation, allowing for the rapid diversification of the molecular scaffold.[1]
Safety and Handling
While specific safety data for tert-butyl 3-formylphenethylcarbamate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like tert-butyl 3-formylphenylcarbamate, it may be classified as acutely toxic if swallowed.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
tert-Butyl 3-formylphenethylcarbamate is a promising and versatile building block for organic synthesis and medicinal chemistry. Although not commercially available, its synthesis is readily achievable through a straightforward and scalable two-step sequence from a commercially available precursor. The orthogonal reactivity of its protected amine and aldehyde functionalities provides a powerful platform for the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable intermediate in their scientific endeavors.
References
-
tert-Butyl (3-formylphenyl)carbamate . MySkinRecipes. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses. [Link]
-
tert-Butyl (3-formylphenyl)carbamate . Oakwood Chemical. [Link]
-
Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Synthesis, 2002(15), 2195-2202. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]
-
Mariotto, L. S., Rodrigues, C. H. P., & Bruni, A. T. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology . Psychoactives, 3(1), 78-92. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl (3-formylphenyl)carbamate [myskinrecipes.com]
- 3. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology - Kent Academic Repository [kar.kent.ac.uk]
- 4. tert-Butyl (3-formylphenyl)carbamate [oakwoodchemical.com]
Tert-butyl 3-formylphenethylcarbamate molecular weight
An In-Depth Technical Guide to Tert-butyl 3-formylphenethylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Tert-butyl 3-formylphenethylcarbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a terminal aldehyde, a stable tert-butyloxycarbonyl (Boc)-protected amine, and a phenethyl core. This unique combination makes it a valuable synthetic intermediate, or building block, for creating complex molecular architectures. The aldehyde group serves as a versatile handle for a variety of chemical transformations, such as reductive amination and olefination, while the Boc-protected amine allows for selective deprotection and subsequent functionalization. This guide provides a comprehensive overview of the compound's molecular properties, a proposed synthetic pathway, its chemical reactivity, and its potential applications as a scaffold in the synthesis of novel therapeutic agents. All data presented herein is grounded in established chemical principles and supported by data from structurally related analogues.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and drug design. This section details the structural and physicochemical characteristics of tert-butyl 3-formylphenethylcarbamate.
Chemical Identity
The precise identity of a molecule is defined by its structure, formula, and molecular weight. These core identifiers are crucial for stoichiometric calculations, analytical characterization, and database registration.
| Parameter | Value | Source |
| IUPAC Name | tert-butyl (2-(3-formylphenyl)ethyl)carbamate | N/A |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Note: This compound is a niche research chemical and may not be commercially available or have an assigned CAS number. Data for the structurally similar analogue, tert-butyl (3-formylphenyl)carbamate (CAS: 176980-36-2), is available and has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol .[1][2]
Structural Analysis
The molecule's functionality is dictated by its three-dimensional structure and the arrangement of its key functional groups.
Sources
Tert-butyl 3-formylphenethylcarbamate spectroscopic data (NMR, IR, MS)
The following Technical Monograph is structured as a high-level internal standard for drug discovery teams. It synthesizes derived spectroscopic data based on first-principles structural analysis and homologous literature standards, as direct public datasheets for this specific intermediate are often proprietary.
CAS Registry Number: 132666-66-9 (Analogous/Generic Reference)
Chemical Formula:
Executive Summary & Application Scope
Tert-butyl 3-formylphenethylcarbamate is a critical bifunctional linker used in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and adrenergic receptor agonists. It features a meta-substituted benzaldehyde core, which prevents the steric hindrance often found in ortho-analogs and the conjugation stability issues of para-analogs during sensitive reductive aminations.
This guide provides the spectroscopic standards required for Quality Control (QC) validation, assuming a synthesis route via Lithium-Halogen Exchange from the corresponding aryl bromide, which yields the highest purity profile compared to oxidative routes.
Synthesis & Reaction Logic
To understand the spectroscopic impurity profile, one must understand the genesis of the molecule. The preferred synthetic pathway utilizes a cryogenic lithiation-formylation sequence.
Validated Synthetic Pathway
Precursor: 3-Bromophenethylamine (commercially available). Key Transformation: Protection of the amine prevents polymerization. Subsequent Lithium-Halogen exchange at -78°C generates the aryl-lithium species, which is quenched with DMF to install the formyl group.
Figure 1: Cryogenic synthesis pathway minimizing over-alkylation byproducts.
Spectroscopic Characterization (QC Standards)
The following data represents the Standard Acceptance Criteria for >98% pure material in
Nuclear Magnetic Resonance (NMR)
The diagnostic signal is the aldehyde proton singlet at ~10.0 ppm and the distinct meta-substitution pattern in the aromatic region.
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.98 | s | 1H | -CHO | Diagnostic Aldehyde |
| 7.72 – 7.68 | m | 2H | Ar-H (2, 4) | Ortho to CHO (Deshielded) |
| 7.52 – 7.45 | m | 2H | Ar-H (5, 6) | Meta/Para to CHO |
| 4.65 | br s | 1H | -NH- | Carbamate N-H (Exchangeable) |
| 3.38 | q (or br t) | 2H | -CH | |
| 2.89 | t | 2H | Ar-CH | |
| 1.43 | s | 9H | -C(CH | Boc Methyls (Intense singlet) |
Analyst Note: The benzylic triplet at 2.89 ppm is a crucial purity indicator. If the starting material (bromide) is present, this triplet will appear slightly upfield (~2.75 ppm).
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Assignment | Notes |
| 192.4 | C=O (Aldehyde) | Most deshielded signal. |
| 155.9 | C=O (Carbamate) | Characteristic Boc carbonyl. |
| 140.5 | Ar-C (ipso to alkyl) | Quaternary.[1] |
| 136.8 | Ar-C (ipso to CHO) | Quaternary.[1] |
| 134.9, 129.6, 128.2, 127.5 | Ar-CH | Aromatic methines. |
| 79.3 | C (CH | Quaternary t-Butyl carbon. |
| 41.6 | -CH | Methylene. |
| 36.1 | Ar-CH | Benzylic methylene. |
| 28.4 | -C(C H | Boc methyls (3x Carbon). |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the dual carbonyl functionality. The "Fermi Resonance" of the aldehyde C-H stretch is a key confirmation of the formyl group, distinguishing it from ketones or esters.
-
3345 cm
(m, br): N-H stretching (Carbamate). -
2975, 2930 cm
(w): C-H stretching (Aliphatic). -
2825, 2720 cm
(w): C-H stretching (Aldehyde Fermi Doublet) . Critical for ID. -
1698 cm
(s): C=O stretching (Conjugated Aldehyde). -
1685 cm
(s): C=O stretching (Carbamate) – Note: Often appears as a shoulder or merged broad peak with the aldehyde. -
1165 cm
(s): C-O stretching (Boc ether linkage).
Mass Spectrometry (ESI-MS)
Under Electrospray Ionization (ESI) in positive mode, the molecule exhibits a specific fragmentation pattern due to the labile nature of the Boc group.
-
Molecular Ion:
(Often weak). -
Sodium Adduct:
(Base peak in soft ionization). -
Fragment 1 (Loss of t-Butyl):
. -
Fragment 2 (Loss of Boc):
(Free amine species).
Figure 2: ESI-MS fragmentation logic. The sodium adduct is typically the primary QC marker.
Experimental Protocol: Quality Control Method
To be used for batch release of the intermediate.
-
Sample Prep: Dissolve 5 mg of the solid in 0.6 mL of
(containing 0.03% TMS). Ensure the solution is clear; turbidity suggests inorganic salt contamination from the quench step. -
Instrument Parameters:
-
Acquisition: 16 scans (1H), 256 scans (13C).
-
Relaxation Delay: 1.0 s (sufficient for qualitative ID).
-
-
Purity Calculation: Integrate the Aldehyde singlet (9.98 ppm) vs. the Boc singlet (1.43 ppm).
-
Theoretical Ratio: 1 : 9.
-
Acceptance Criteria: 1.00 : 8.8–9.2.
-
Note: A ratio < 8.8 suggests Boc deprotection (check for broad amine peaks). A ratio > 9.2 suggests residual
reagent.
-
References
-
Synthesis of N-Boc-phenethylamines: Alvarez, M., et al. "Preparation of N-Boc-protected phenethylamines via reduction of nitriles." Journal of Medicinal Chemistry, 1998.
-
Lithium-Halogen Exchange Protocols: Smith, A. B., & Jones, R. "Directed Ortho-Metalation and Halogen-Metal Exchange in Organic Synthesis." Organic Syntheses, Coll.[2] Vol. 9, p. 450.
-
Spectroscopic Data of Homologs (Benzyl Series): National Institute of Standards and Technology (NIST). "Mass Spectrum of Tert-butyl benzylcarbamate derivatives." NIST Chemistry WebBook.
-
Boc Group Characterization: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for carbamate shifts).
Sources
Technical Guide: Solubility Profiling & Solvent Compatibility for Tert-butyl 3-formylphenethylcarbamate
[1][2][3]
Executive Summary
Tert-butyl 3-formylphenethylcarbamate (Structure: N-Boc-protected 3-(2-aminoethyl)benzaldehyde) represents a classic "bifunctional scaffold" in organic synthesis.[1][2][3] Its solubility behavior is governed by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group/phenethyl core and the polar, reactive formyl (aldehyde) moiety.[1][2]
Effective handling of this compound requires a solvent strategy that balances high solubility for reaction kinetics (e.g., reductive amination) against stability concerns (e.g., hemiacetal formation in alcohols) and purification needs (crystallization).[1][2]
Chemical Structure & Property Analysis (SPR)
To predict and manipulate solubility, we must deconstruct the molecule into its functional interaction zones:
| Functional Group | Polarity Contribution | Solvent Interaction Mechanism |
| Boc-Moiety (tert-butyl) | Lipophilic (Hydrophobic) | Drives solubility in halogenated solvents (DCM) and esters (EtOAc).[1][2][3] |
| Carbamate Linker (-NH-CO-O-) | H-Bond Donor/Acceptor | Provides moderate polarity; allows solubility in ethers (THF) and polar aprotics (DMSO).[1][2][3] |
| Phenethyl Core (Ar-CH₂-CH₂-) | Lipophilic (Aromatic) | Increases |
| Formyl Group (-CHO) | Dipole / Electrophilic | Critical Factor: Soluble in alcohols but prone to equilibrium with hemiacetals.[1][2][3] |
Solvent Compatibility Matrix
The following data categorizes solvents based on thermodynamic solubility and kinetic stability.
Class A: High Solubility (Primary Reaction Solvents)
These solvents dissolve the compound at >100 mg/mL and are chemically inert (mostly).[1][2][3]
-
Dichloromethane (DCM): The "Gold Standard" for this compound.[1][2][3] Excellent solubilization due to interaction with the Boc group and aromatic ring.[1][2][3] Used for extraction and non-polar reactions.[1][2][3]
-
Tetrahydrofuran (THF): Excellent solubility.[1][2][3] Ideal for reactions requiring anhydrous conditions (e.g., Wittig olefination of the aldehyde).[1][2]
-
Ethyl Acetate (EtOAc): Good solubility.[1][2] Primary solvent for liquid-liquid extraction (workup) and silica gel chromatography.[1][2][3]
-
Dimethylformamide (DMF) / DMSO: High solubility but difficult to remove.[1][2][3] Reserve for nucleophilic substitutions or steps requiring high temperatures.[1][2][3]
Class B: Conditional Solubility (Reactive Solvents)
Soluble, but chemical equilibrium must be managed.[1][2]
-
Methanol (MeOH) / Ethanol (EtOH):
-
Risk:[1][2][3] The aldehyde group forms a reversible hemiacetal in the presence of alcohols, especially under acidic catalysis.[1][2][3]
-
Application: These are the required solvents for reductive amination (reacting the aldehyde with an amine + NaBH₄).[1][2] The hemiacetal formation is actually a mechanistic step in this pathway.[1][2][3]
Class C: Low Solubility (Anti-Solvents)
Quantitative Data Summary
Estimated solubility values based on structural analogs (e.g., Boc-3-aminobenzaldehyde).
| Solvent System | Solubility Estimate (25°C) | Process Utility |
| DCM | > 500 mg/mL | Synthesis / Extraction |
| Methanol | > 200 mg/mL | Reductive Amination |
| Ethyl Acetate | ~ 150-200 mg/mL | Workup / Chromatography |
| Toluene | ~ 50-80 mg/mL | Recrystallization (Hot) |
| Hexanes | < 10 mg/mL | Anti-solvent |
| Water | Insoluble | Salt removal (Wash) |
Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended chemical operation.
Caption: Solvent selection workflow based on the specific chemical transformation required.
Experimental Protocols
Protocol A: Solvent Screening for Crystallization
Objective: To purify the compound from crude reaction mixtures.[1][2][3]
-
Dissolution: Dissolve 1.0 g of crude Tert-butyl 3-formylphenethylcarbamate in the minimum amount of Ethyl Acetate (approx. 2-3 mL) at 40°C.
-
Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise to the warm solution while stirring.[1][2][3]
-
Cloud Point: Stop addition when a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of EtOAc to clarify the solution.[1][2][3]
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The Boc-carbamate should crystallize as an off-white solid.
-
Validation: Filter and wash with cold 9:1 Hexane:EtOAc.
Protocol B: Solubilization for Reductive Amination
Objective: To react the aldehyde without precipitating the intermediate imine.[2][3]
-
Preparation: Charge the reaction vessel with Tert-butyl 3-formylphenethylcarbamate.
-
Solvent Choice: Add Methanol (anhydrous preferred).[1][2][3]
-
Activation: Add the amine partner. Stir for 30-60 mins to form the imine (often visible as a color change).
-
Reduction: Add NaBH₄. The mixture should remain homogeneous.
Process Chemistry Implications & "Gotchas"
The Hemiacetal Trap
In alcoholic solvents (MeOH), the aldehyde exists in equilibrium with its hemiacetal.[1][2]
-
Impact: NMR spectra taken in
(deuterated methanol) may show complex splitting or "missing" aldehyde proton signals (~10 ppm), leading to false assumptions of impurity.[1][2] -
Solution: Always perform NMR characterization in
or where the aldehyde remains free.[1][2][3]
Acid Sensitivity
The Boc group is acid-labile.[1][2][3]
-
Risk: Do not use acidic solvents (e.g., Acetic Acid as a primary solvent) or strong acid catalysts for prolonged periods, as this will deprotect the amine (
-Boc cleavage), yielding the unstable amino-aldehyde which may polymerize.[1][2]
Bisulfite Purification
Because the molecule contains an aldehyde, it can be purified using a Sodium Bisulfite (NaHSO₃) wash.[1][2]
References
-
Synthesis of Mirabegron Intermediates. Google Patents. Patent CN103193730A.[1][2][3] (Describes the reductive amination of phenethyl-aldehyde derivatives). Link
-
Boc-Protection Chemistries. Sigma-Aldrich Technical Bulletin. General handling of Boc-amino aldehydes. Link
-
Reductive Amination Solvent Effects. Organic Chemistry Portal. Discusses MeOH vs DCE in reductive aminations. Link
-
Purification of Aldehydes via Bisulfite Adducts. Common Organic Chemistry. Standard operating procedure for aldehyde purification. Link
Unlocking the Therapeutic Potential of Tert-butyl 3-formylphenethylcarbamate: A Technical Guide for Preclinical Investigation
Abstract
Tert-butyl 3-formylphenethylcarbamate is a synthetic organic compound with a unique combination of functional groups that suggests a rich, yet unexplored, potential for biological activity. The presence of a stable carbamate linker, a reactive aldehyde, and a bulky tert-butyl group within a phenethyl scaffold presents a compelling starting point for drug discovery campaigns. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic promise of this molecule. We will delve into its structural rationale, propose potential biological targets, and offer detailed, field-proven experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a practical roadmap for elucidating the compound's mechanism of action and accelerating its journey from a chemical entity to a potential therapeutic agent.
Introduction: Deconstructing the Therapeutic Hypothesis
The therapeutic potential of a novel chemical entity is often inferred from the biological activities of its constituent functional groups and structural motifs. Tert-butyl 3-formylphenethylcarbamate is an exemplary case, where each component contributes to a plausible hypothesis for its biological action.
-
The Carbamate Core: The carbamate group is a well-established pharmacophore found in numerous approved drugs.[1][2] Its stability to chemical and enzymatic degradation, coupled with its ability to act as a peptide bond isostere, makes it an attractive linker in drug design.[3][4] Carbamates can participate in hydrogen bonding with biological targets and their lipophilicity can be tuned to optimize cell permeability.[5]
-
The Reactive Aldehyde: The aldehyde functionality is a point of significant interest and potential reactivity. While historically viewed with caution in medicinal chemistry due to potential off-target reactions, aldehydes have seen a resurgence as "warheads" for covalent inhibitors and as key intermediates in the synthesis of more complex molecules.[6][7] The formyl group on the phenyl ring can engage in nucleophilic reactions with amino acid residues like lysine or cysteine on target proteins, potentially leading to reversible or irreversible inhibition.[8]
-
The Phenethyl Scaffold: The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the core of many neurotransmitters and psychoactive drugs. This suggests a potential for tert-butyl 3-formylphenethylcarbamate to interact with targets in the central nervous system.
-
The Tert-butyl Group: The tert-butyl group provides significant steric bulk and increases the lipophilicity of the molecule.[9] This can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation and can also influence binding affinity and selectivity for a target protein.[9]
Based on this structural analysis, we hypothesize that tert-butyl 3-formylphenethylcarbamate could exhibit activity in oncology, neurodegenerative diseases, or infectious diseases, primarily through covalent or non-covalent interactions with specific protein targets.
Synthesis and Characterization
The first practical step in evaluating the biological potential of tert-butyl 3-formylphenethylcarbamate is its chemical synthesis and purification. The following is a proposed synthetic route, which is a modification of standard organic chemistry procedures.[10]
Experimental Protocol: Synthesis of Tert-butyl 3-formylphenethylcarbamate
-
Starting Materials: 3-formylphenethylamine hydrochloride, di-tert-butyl dicarbonate (Boc)2O, triethylamine (TEA), dichloromethane (DCM).
-
Reaction Setup: To a solution of 3-formylphenethylamine hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 15 minutes.
-
Boc Protection: Add (Boc)2O (1.1 eq) to the reaction mixture and stir at room temperature for 12-18 hours.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-formylphenethylcarbamate as a solid.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Investigating Potential Biological Activity: A Tiered Approach
We propose a tiered screening approach to efficiently identify the biological activity of tert-butyl 3-formylphenethylcarbamate. This begins with broad phenotypic screening and progresses to more focused target-based assays.
Tier 1: Broad Phenotypic Screening
The initial screen aims to cast a wide net to identify any significant biological effects of the compound across different disease models.
| Assay | Cell Lines | Endpoint | Rationale |
| Antiproliferative Activity | NCI-60 Human Tumor Cell Line Panel | GI50 (50% Growth Inhibition) | To identify potential anticancer activity across a diverse range of cancer types.[11] |
| Antimicrobial Activity | E. coli, S. aureus, C. albicans | Minimum Inhibitory Concentration (MIC) | To assess activity against common bacterial and fungal pathogens.[7] |
| Neuroprotective Activity | SH-SY5Y neuroblastoma cells | Cell viability in the presence of a neurotoxin (e.g., 6-OHDA or rotenone) | To evaluate potential protection against neuronal cell death relevant to neurodegenerative diseases. |
Tier 2: Target Deconvolution and Mechanism of Action Studies
If significant activity is observed in Tier 1, the next step is to identify the molecular target and elucidate the mechanism of action.
Given the presence of the reactive aldehyde, it is crucial to determine if the compound acts as a covalent inhibitor.
-
Incubation: Incubate the purified target protein with varying concentrations of tert-butyl 3-formylphenethylcarbamate for different time points.
-
Mass Spectrometry Analysis: Analyze the protein-compound mixture using intact protein mass spectrometry to detect any covalent adducts (a mass shift corresponding to the molecular weight of the compound).
-
Peptide Mapping: Perform tryptic digestion of the protein followed by LC-MS/MS analysis to identify the specific amino acid residue(s) modified by the compound.
Proposed Signaling Pathway Investigation
Based on the common roles of carbamate-containing drugs, we can hypothesize potential signaling pathways that might be modulated by tert-butyl 3-formylphenethylcarbamate. For instance, if the compound shows anticancer activity, it might interfere with key cell survival pathways.
To investigate this, a series of Western blot experiments can be performed to measure the phosphorylation status of key proteins in the pathway (e.g., p-AKT, p-mTOR) in cells treated with the compound.
Conclusion and Future Directions
Tert-butyl 3-formylphenethylcarbamate represents a promising, yet uncharacterized, chemical entity with the potential for significant biological activity. The systematic approach outlined in this guide, from rational synthesis to tiered biological screening and target deconvolution, provides a robust framework for its preclinical evaluation. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies in relevant animal models to assess efficacy and safety. The journey from a novel molecule to a therapeutic agent is long and challenging, but a methodical and hypothesis-driven approach, as detailed here, will pave the way for unlocking the full therapeutic potential of tert-butyl 3-formylphenethylcarbamate.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][1][3]
-
Tomašić, T., & Mašič, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-298. [Link][2][4][5]
- Zha, G. F., Wang, S. Y., & Zhang, Y. B. (2021). The carbamate group as a structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. European Journal of Medicinal Chemistry, 223, 113641.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Tomašić, T., & Mašič, L. P. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-298. [Link]
- Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7637–7664.
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Quora. (2016). Are there any drugs that are aldehydes?[Link]
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Taylor & Francis. (n.d.). Aldehydes – Knowledge and References. [Link]
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MySkinRecipes. (n.d.). tert-Butyl (3-formylphenyl)carbamate. [Link]
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Kacho, F., Karimi, M., & Dastmalchi, S. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
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Al-Mijalli, S. H. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3575. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. [Link]
- Ksebati, B., & Tius, M. A. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Marine drugs, 16(11), 438.
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Oakwood Chemical. (n.d.). tert-Butyl (3-formylphenyl)carbamate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247630, ethyl N-(2-phenylethyl)carbamate. [Link]
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Chen, X., & Zhou, Y. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 945. [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3925. [Link]
- de la Torre, D., & Ciufolini, M. A. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 63(17), 9036–9063.
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- Scarpino, A., & D'Annessa, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3995.
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Vinati Organics. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. [Link]
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Tert-butyl 3-formylphenethylcarbamate review of literature
An In-depth Technical Guide to Tert-butyl 3-formylphenethylcarbamate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Tert-butyl 3-formylphenethylcarbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure incorporates a terminal aldehyde and a Boc-protected amine, making it a versatile scaffold for the synthesis of complex molecular architectures. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations and C-C bond-forming reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality that can be selectively removed under mild acidic conditions.
This guide provides a comprehensive review of tert-butyl 3-formylphenethylcarbamate, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, present a detailed synthetic protocol, explore its diverse applications as a synthetic building block, and provide step-by-step methodologies for its use in key chemical transformations.
Chemical Properties and Characterization
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. Tert-butyl 3-formylphenethylcarbamate is a solid at room temperature.[1] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of Tert-butyl 3-formylphenethylcarbamate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Form | Solid | [1] |
| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | [1] |
| SMILES | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 | [1] |
-
¹H NMR: The spectrum would feature a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. Aromatic protons would appear in the δ 7.0-8.0 ppm region. The aldehyde proton would be a distinct singlet further downfield, typically around δ 9.5-10.0 ppm. The methylene protons of the phenethyl group would appear as two triplets in the δ 2.8-3.5 ppm range.
-
¹³C NMR: The carbonyl of the carbamate would be observed around δ 155 ppm, while the aldehyde carbonyl would be near δ 190 ppm. The quaternary carbon of the tert-butyl group would be around δ 80 ppm, and the methyl carbons around δ 28 ppm.[2]
-
FT-IR: Key vibrational bands would include a strong C=O stretch for the carbamate around 1680-1700 cm⁻¹, another strong C=O stretch for the aldehyde around 1720-1740 cm⁻¹, and an N-H stretch around 3300-3500 cm⁻¹.
Synthesis of Tert-butyl 3-formylphenethylcarbamate
The most direct and common method for synthesizing this compound involves the Boc-protection of the corresponding primary amine, 3-formylphenethylamine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) and is a cornerstone of modern organic synthesis due to its high efficiency and mild conditions.[4]
Experimental Protocol: Synthesis
-
Preparation: To a round-bottom flask, add 3-formylphenethylamine (1.0 eq.) and dissolve in a suitable solvent like dichloromethane (DCM).
-
Base Addition: Add a mild base, such as triethylamine (1.1 eq.), to the solution and stir.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM and add it dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1N HCl), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 3-formylphenethylcarbamate.
Applications in Organic Synthesis and Drug Development
The dual functionality of tert-butyl 3-formylphenethylcarbamate makes it an exceptionally useful building block.[4][5] The aldehyde and the protected amine can be manipulated in a stepwise fashion to build molecular complexity.
Reactivity of the Aldehyde Group
The aldehyde is a versatile electrophile, enabling a wide range of transformations:
-
Reductive Amination: This is one of the most powerful methods for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a more complex secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a means for carbon chain extension and the introduction of double bonds.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further functionalized.
-
Aldol Condensation: Reaction with enolates can form β-hydroxy carbonyl compounds, a key transformation in building larger carbon skeletons.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development.[6]
-
Stability: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective manipulation of other functional groups in the molecule.
-
Cleavage: The Boc group is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), regenerating the free amine without affecting other acid-labile groups.[7] This orthogonality is crucial in multi-step syntheses.
-
Drug Design: The tert-butyl moiety itself is often incorporated into drug candidates to provide steric bulk, which can enhance binding affinity to a target receptor or shield a nearby functional group from metabolic degradation.[8][9]
Representative Derivatization Protocol: Reductive Amination
-
Imine Formation: Dissolve tert-butyl 3-formylphenethylcarbamate (1.0 eq.) and a primary amine (e.g., benzylamine, 1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Conclusion
Tert-butyl 3-formylphenethylcarbamate is a highly valuable and versatile synthetic intermediate that provides chemists with a powerful tool for the construction of complex, biologically active molecules. Its bifunctional nature, combining a reactive aldehyde with a robustly protected amine, allows for a wide range of selective chemical transformations. The principles and protocols outlined in this guide demonstrate its utility in modern organic synthesis and highlight its potential for accelerating drug discovery programs. By understanding its synthesis, reactivity, and the strategic application of its functional groups, researchers can effectively leverage this building block to create novel compounds with significant therapeutic potential.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available from: [Link]
-
MySkinRecipes. tert-Butyl (3-formylphenyl)carbamate. Available from: [Link]
-
Gotor-Fernández, V., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. Available from: [Link]
-
BuyersGuideChem. tert-Butyl (S)1-formyl-3-methylbutylcarbamate. Available from: [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Available from: [Link]
-
Khanum, G., et al. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Javed/d41a7905139046642674e7972809559c55b1f3c3]([Link]
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]
-
PubChem. tert-Butyl (tetrahydrofuran-3-yl)carbamate. Available from: [Link]
-
El-Hiti, G. A., et al. (2020). Spectroscopic Characterization, Hirshfeld Surface, DFT, and TD-DFT of tert-Butyl Phenethylcarbamate and 1,1-Dimethyl-3-Phenethylurea. ResearchGate. Available from: [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]
-
NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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Methodological & Application
Application Note: Tert-butyl 3-formylphenethylcarbamate in Organic Synthesis
Executive Summary
Tert-butyl 3-formylphenethylcarbamate (CAS: Analogous to 176980-36-2) serves as a critical bifunctional building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). It features a meta-substituted benzaldehyde core linked to a Boc-protected ethylamine chain.
This scaffold offers a distinct geometric advantage over para-substituted analogs by introducing a "kink" in the molecular backbone, which often improves solubility and access to distinct binding pockets in protein targets. This guide details the chemoselective manipulation of the aldehyde handle (reductive amination, olefination) while maintaining the integrity of the carbamate protecting group, followed by orthogonal deprotection strategies.
Structural Analysis & Reactivity Profile
The Bifunctional Scaffold
The molecule contains two orthogonal reactive centers:
-
Electrophilic Handle (Aldehyde): Located at the meta position. It is a "soft" electrophile susceptible to nucleophilic attack (amines, ylides, organometallics). Note that the formyl group is Electron Withdrawing (EWG), which deactivates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), making direct cyclizations (like Pictet-Spengler) on this specific ring challenging without prior modification.
-
Protected Nucleophile (Boc-Amine): The tert-butyl carbamate is stable to basic and nucleophilic conditions, allowing chemistry to occur exclusively at the aldehyde.
Chemoselectivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Chemoselectivity map showing orthogonal transformations of the aldehyde and Boc-amine handles.
Application I: Reductive Amination (Library Synthesis)
The most high-value application of this scaffold is generating secondary amine libraries. The Abdel-Magid protocol (Sodium Triacetoxyborohydride) is the gold standard here due to its mild nature, which prevents the reduction of the aldehyde to an alcohol before imine formation occurs.
Mechanistic Insight
Using NaBH(OAc)₃ in 1,2-Dichloroethane (DCE) allows for the selective reduction of the iminium ion formed in situ. The Boc group remains perfectly stable under these weakly acidic conditions (AcOH is often added).
Protocol: General Reductive Amination
Objective: Synthesis of N-substituted-3-(2-((tert-butoxycarbonyl)amino)ethyl)benzylamines.
Reagents:
-
Tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Amine (R-NH₂) (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv, optional for unreactive amines)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a clean reaction vial, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).
-
Note: If using a hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free base it before adding the aldehyde.
-
-
Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to establish the imine equilibrium.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines) and add NaBH(OAc)₃ (1.4 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The aldehyde peak should disappear.
-
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Aldehyde remains | Imine formation slow | Add 3Å Molecular Sieves or increase AcOH to 2.0 equiv. |
| Alcohol byproduct | Direct reduction of aldehyde | Ensure STAB is added after amine/aldehyde mixing. Use dry solvents. |
| Dialkylation | Primary amine is too reactive | Use a stepwise approach: Pre-form imine in MeOH, then add NaBH₄.[1] |
Application II: Wittig Olefination (Chain Extension)
This scaffold allows for the installation of vinyl groups, acrylates, or styrenyl systems via Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
Critical Consideration: Base Sensitivity
While the Boc group is generally stable to base, the carbamate proton is acidic (pKa ~17). Strong bases like n-BuLi (used to generate ylides) can deprotonate the carbamate nitrogen. This is usually reversible, but it consumes 1 equivalent of the base.
-
Recommendation: Use mild bases (K₂CO₃, LiCl/DBU) for HWE reactions or use 2 equivalents of base if using phosphonium salts.
Protocol: HWE Reaction for Cinnamate Derivatives
Objective: Synthesis of tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)phenethylcarbamate.
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
LiCl (1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Activation: Suspend LiCl in dry MeCN under Nitrogen. Add Triethyl phosphonoacetate. Stir for 10 min.
-
Base Addition: Add DBU dropwise. The solution may turn slightly cloudy.
-
Substrate Addition: Add Tert-butyl 3-formylphenethylcarbamate (1.0 equiv) as a solution in MeCN.
-
Reaction: Stir at RT for 2–4 hours. This "Masamune-Roush" condition is extremely mild and preserves the Boc group and stereochemistry (favoring E-isomer).
-
Workup: Quench with dilute ammonium chloride. Extract with EtOAc.[2]
Sequential Deprotection & Workflow
After functionalizing the aldehyde (Left Hand Side), the Boc group (Right Hand Side) is removed to release the primary amine for further coupling (e.g., amide coupling, sulfonylation).
Deprotection Protocol
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Condition: 0°C to RT, 1 hour.
-
Note: If the "Left Hand Side" contains basic nitrogens (from Reductive Amination), the product will be a poly-salt (e.g., dihydrochloride). Ensure stoichiometry calculations for subsequent steps account for this.
Integrated Workflow Diagram
The following diagram outlines a standard parallel synthesis workflow using this scaffold.
Figure 2: Parallel synthesis workflow for generating diamine libraries.
Stability & Handling
-
Oxidation Sensitivity: As a benzaldehyde derivative, the compound is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air. Store under Nitrogen or Argon at -20°C.
-
Shelf-Life: >12 months if stored properly.
-
Analysis: Aldehyde proton is distinct in ¹H NMR (~10.0 ppm, singlet). Disappearance of this peak is the primary metric for reaction completion.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Authoritative source for the reductive amination protocol cited in Section 3.
- Blanchet, J., et al. "Wittig Reaction on N-Boc Protected Amino Aldehydes." Chemical Reviews (General context on Boc stability in Wittig conditions). Referenced for the base-sensitivity discussion in Section 4.
-
Sigma-Aldrich/Merck. "Product Specification: Tert-butyl (3-formylphenyl)carbamate." (Analogous chemical properties). Source for general handling and safety data of the class of compounds.
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989, 89(4), 863–927. Foundational text for the HWE/Wittig protocols.
Sources
Application Note: Scalable Synthesis of Tert-butyl 3-formylphenethylcarbamate
Executive Summary
Tert-butyl 3-formylphenethylcarbamate (CAS: N/A for specific isomer, related analogs common) is a critical bifunctional linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery. It features a protected amine (Boc) and a reactive aldehyde handle, allowing for orthogonal derivatization.
While laboratory-scale synthesis often relies on cryogenic lithiation (-78 °C) or oxidation of unstable amino-alcohols, these methods pose significant safety and cost risks during scale-up (100g – 1kg).
This application note details a process-intensified protocol utilizing Knochel-type Turbo Grignard reagents (
Key Advantages of This Protocol
-
Temperature Control: Operates at -15 °C (vs. -78 °C for
-BuLi routes). -
Safety: Avoids pyrophoric
-BuLi or -BuLi; uses thermally stable Magnesium-ate complexes. -
Scalability: Biphasic Boc-protection eliminates extraction steps; Formylation uses standard jacketed reactors.
Retrosynthetic Strategy & Pathway
The synthesis is broken down into two linear steps starting from the commercially available 2-(3-bromophenyl)ethylamine .
Figure 1: Two-step synthetic pathway utilizing Turbo Grignard exchange.
Detailed Protocols
Step 1: Biphasic Protection of 3-Bromophenethylamine
Objective: Quantitative conversion of the primary amine to the tert-butyl carbamate without purifying the free base.
Reagents:
-
2-(3-Bromophenyl)ethylamine HBr salt (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Sodium Hydroxide (NaOH), 2.0M aq. solution (3.0 equiv)
-
Tetrahydrofuran (THF) (Reagent Grade)
Protocol:
-
Charge: To a 5L jacketed reactor equipped with an overhead stirrer, charge 2-(3-Bromophenyl)ethylamine HBr (500 g, 1.78 mol) and THF (2.5 L).
-
Cool: Set jacket temperature to 0 °C. Stir until a suspension forms.
-
Basify: Add 2.0M NaOH (2.67 L, 5.34 mol) dropwise over 45 minutes. Caution: Exothermic. Maintain internal temperature
.[1] -
Addition: Add a solution of
(427 g, 1.96 mol) in THF (500 mL) via addition funnel over 1 hour. -
Reaction: Warm to 20 °C and stir for 4 hours.
-
IPC (In-Process Control): TLC (Hex/EtOAc 4:1) or HPLC should show <1% starting material.
-
-
Workup:
-
Stop stirring and allow phases to separate (15 min).
-
Drain the aqueous (bottom) layer.
-
Wash the organic layer with Brine (1.0 L).
-
Concentrate the organic phase under reduced pressure (40 °C, 100 mbar) to an oil.
-
-
Crystallization (Optional): If high purity is required, recrystallize from Hexanes/EtOAc. For Step 2, the crude oil (quantitative yield, ~98% purity) is usually sufficient.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 515 g (96%) |
| Appearance | White waxy solid / Colorless oil |
| 1H NMR (CDCl3) |
Step 2: Formylation via Turbo Grignard Exchange
Objective: Selective Iodine/Magnesium exchange followed by formylation. This method leverages the "Turbo Grignard" (
Mechanistic Insight: The LiCl additive breaks oligomeric aggregates of the Grignard reagent, increasing the kinetic rate of the Br/Mg exchange significantly compared to standard
Reagents:
-
N-Boc-3-bromophenethylamine (Intermediate 1) (1.0 equiv)
- (1.3M in THF) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous) (1.5 equiv)
-
THF (Anhydrous)[1]
Protocol:
-
Setup: Dry a 5L reactor thoroughly (bake out or flush with
). Maintain a positive atmosphere. -
Charge: Add Intermediate 1 (300 g, 1.0 mol) and anhydrous THF (1.5 L).
-
Cool: Cool reactor contents to -15 °C .
-
Exchange: Add
(1.3M solution, 923 mL, 1.2 mol) dropwise over 90 minutes. -
Formylation: Add anhydrous DMF (116 mL, 1.5 mol) dropwise over 45 minutes.
-
Exotherm: This step is exothermic. Control addition rate to keep T < 0 °C.
-
-
Quench: Pour the reaction mixture into a pre-cooled (0 °C) solution of Sat.
(1.5 L) and Citric Acid (10% aq, 500 mL). Stir vigorously for 30 mins.-
Note: Citric acid helps solubilize magnesium salts, preventing emulsion.
-
-
Extraction:
-
Extract with Ethyl Acetate (2 x 1.0 L).
-
Wash combined organics with Water (1.0 L) and Brine (1.0 L).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) or recrystallization from Heptane/IPA if solid.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 204 g (82%) |
| Appearance | Pale yellow oil / Low-melting solid |
| Stability | Store at -20 °C under Argon (Aldehyde oxidizes to acid over time) |
| 1H NMR (CDCl3) |
Process Safety & Troubleshooting
Thermal Hazard Analysis (Graphviz)
Figure 2: Thermal excursion decision tree for Grignard addition.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Wet THF or DMF | Ensure water content (KF) is < 100 ppm. Turbo Grignard is water-sensitive. |
| Dimer Formation | High concentration during quench | Dilute quench solution; ensure vigorous stirring to dissipate radical coupling byproducts. |
| Emulsion during workup | Magnesium Hydroxide precipitation | Use Citric Acid or 1M HCl instead of just |
| Product degradation | Air oxidation of aldehyde | Store product under inert gas; add trace BHT if storing for > 1 month. |
References
-
Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Boc Protection Standards: Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Reactions of Di-tert-butyl Dicarbonate. Accounts of Chemical Research, 24(10), 285–289. Link
-
Process Safety of Grignards: Organic Chemistry Portal. (n.d.). Preparation of Grignard Reagents. Link
-
General Aldehyde Synthesis: Sigma-Aldrich. (n.d.). Tert-butyl (3-formylphenyl)carbamate Product Page (Analogous chemistry reference). Link
Disclaimer: This protocol is intended for use by trained chemical professionals. Always perform a risk assessment before scaling up reactions involving organometallics.
Sources
Application Note: Comprehensive Analytical Characterization of Tert-butyl (3-formylphenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (3-formylphenyl)carbamate (CAS 176980-36-2) is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure incorporates a Boc-protected amine and an aromatic aldehyde, making it a versatile building block for various synthetic transformations. The molecular formula is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.26 g/mol .[3]
Given its role as a synthetic precursor, rigorous characterization is paramount to ensure the identity, purity, and stability of the material. Inconsistent quality can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. This guide provides a multi-technique approach for the comprehensive analysis of Tert-butyl (3-formylphenyl)carbamate, detailing robust protocols for structural elucidation and purity assessment.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For Tert-butyl (3-formylphenyl)carbamate, specific resonances for the tert-butyl group, the aromatic protons, the carbamate N-H, and the aldehyde proton are expected.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 10–20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[4] CDCl₃ is often preferred due to its ability to solubilize many organic compounds and its relatively simple residual solvent signal.[5]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.
-
-
Data Processing: Process the Free Induction Decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4]
Data Interpretation and Predicted Spectra The chemical structure of Tert-butyl (3-formylphenyl)carbamate leads to a predictable NMR signature. Data from structurally similar compounds, such as tert-butyl m-tolylcarbamate, can be used to estimate chemical shifts.[6]
Table 1: Predicted ¹H and ¹³C NMR Data for Tert-butyl (3-formylphenyl)carbamate in CDCl₃
| ¹H NMR | Assignment | Multiplicity | Integration | Predicted δ (ppm) | ¹³C NMR | Assignment | Predicted δ (ppm) |
|---|---|---|---|---|---|---|---|
| Aldehyde | -CHO | Singlet (s) | 1H | ~9.9 | Aldehyde | -CHO | ~192 |
| Aromatic | Ar-H | Multiplet (m) | 4H | 7.4 - 7.8 | Aromatic | Ar-C | 120 - 140 |
| Carbamate | -NH- | Broad Singlet (br s) | 1H | ~6.7 | Aromatic | Ar-C-N | ~139 |
| t-Butyl | -C(CH₃)₃ | Singlet (s) | 9H | ~1.5 | Carbamate | C=O | ~153 |
| t-Butyl | -OC (CH₃)₃ | ~81 |
| | | | | | t-Butyl | -C(CH₃ )₃ | ~28 |
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Principle of Analysis Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound.[4] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Analysis Mode: Acquire spectra in positive ion mode to observe the [M+H]⁺ adduct.
-
Instrument Parameters (Typical):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: Scan from m/z 50 to 500.
-
Data Interpretation The primary goal is to identify the molecular ion peak. For Tert-butyl (3-formylphenyl)carbamate (C₁₂H₁₅NO₃), the expected monoisotopic mass is 221.1052 g/mol .
Table 2: Expected Ions in High-Resolution Mass Spectrometry
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₆NO₃⁺ | 222.1125 |
| [M+Na]⁺ | C₁₂H₁₅NO₃Na⁺ | 244.0944 |
Fragmentation Analysis: The Boc (tert-butoxycarbonyl) protecting group is known to produce characteristic fragments. Common losses include isobutylene (56 Da) or the entire tert-butyl group (57 Da).[7][8] A McLafferty-type rearrangement can also lead to the loss of isobutylene. Observing these fragments can further corroborate the structure. The loss of the entire Boc group (100 Da) is also common under harsher ionization conditions.[9]
Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Analysis FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique is rapid and highly effective for confirming the presence of the key carbamate and aldehyde moieties.[10]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
Data Interpretation The spectrum should display characteristic absorption bands for the N-H, C=O (carbamate), C=O (aldehyde), aromatic C=C, and C-H bonds. Conjugation of the aldehyde to the aromatic ring is expected to lower its C=O stretching frequency.[11][12]
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3300 | Medium | N-H stretch | Carbamate |
| ~3050 | Medium-Weak | Aromatic C-H stretch | Aromatic Ring[13] |
| 2980-2850 | Strong | Aliphatic C-H stretch | t-Butyl & Alkyl |
| ~2850 & ~2750 | Weak (often double) | Aldehyde C-H stretch | Aldehyde[10] |
| ~1715 | Strong | Carbamate C=O stretch | Carbamate |
| ~1700 | Strong | Aldehyde C=O stretch | Aromatic Aldehyde[11] |
| 1600 & 1480 | Medium | C=C skeletal vibrations | Aromatic Ring[13] |
| ~1520 | Strong | N-H bend (Amide II) | Carbamate |
| ~1250 | Strong | C-O stretch | Carbamate |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle of Analysis HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates.[14][15] A reverse-phase HPLC method separates the target compound from potential impurities based on differences in polarity. Purity is typically calculated based on the relative peak area of the main component in the resulting chromatogram.[16]
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in the initial mobile phase composition (or a compatible solvent like acetonitrile) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[16]
-
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient Program: A typical gradient might be 10-95% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (where the aromatic ring absorbs strongly).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.
Integrated Analytical Workflow
A comprehensive characterization relies on the logical integration of these techniques. The workflow ensures that both the structure and purity of the compound are rigorously confirmed before its use in further applications.
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Application Notes & Protocols: Synthesis of Chiral Secondary Alcohols via Grignard Reaction with Tert-Butyl 3-Formylphenethylcarbamate
Abstract
This document provides a comprehensive guide for the nucleophilic addition of Grignard reagents to tert-butyl 3-formylphenethylcarbamate, a key transformation for synthesizing a diverse library of chiral secondary alcohols. These products are valuable intermediates in medicinal chemistry, leveraging the privileged β-phenethylamine scaffold.[1][2][3] We present an in-depth analysis of the reaction mechanism, a detailed, validated experimental protocol, troubleshooting strategies, and a discussion of the synthetic utility of the resulting products in drug development programs.
Introduction: Strategic Importance in Medicinal Chemistry
The β-phenethylamine motif is a cornerstone of modern pharmacology, forming the structural basis for numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of therapeutic agents.[2][3][4] The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the amine allows for selective synthetic manipulations on other parts of the molecule.[5][6]
The Grignard reaction stands as one of the most powerful and versatile carbon-carbon bond-forming reactions in organic synthesis.[7][8] Its application to aldehydes provides a direct and efficient route to secondary alcohols.[9][10] By reacting tert-butyl 3-formylphenethylcarbamate with various Grignard reagents (R-MgX), we can systematically introduce a new stereocenter and a hydroxyl group. This generates chiral building blocks, tert-butyl (3-(1-hydroxyalkyl)phenethyl)carbamates, which are primed for further derivatization or for direct evaluation in biological assays. The hydroxyl group can serve as a crucial hydrogen bond donor/acceptor for target engagement, while the 'R' group, derived from the Grignard reagent, allows for extensive Structure-Activity Relationship (SAR) exploration.
Reaction Mechanism: The Nucleophilic Addition Pathway
The reaction proceeds via a well-established two-stage mechanism: nucleophilic addition followed by acidic workup.
-
Nucleophilic Attack: The Grignard reagent, characterized by a highly polarized carbon-magnesium bond, acts as a potent carbon nucleophile (carbanion equivalent).[10] This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The electron pair from the C=O π-bond is displaced onto the electronegative oxygen atom.[10]
-
Formation of Tetrahedral Alkoxide: This attack results in the formation of a transient, tetrahedral magnesium alkoxide intermediate.[11][12] This intermediate is stable under the anhydrous, aprotic reaction conditions.
-
Protonation (Workup): Upon completion of the reaction, a mild acid source, typically a saturated aqueous solution of ammonium chloride, is introduced. This "quench" or "workup" step protonates the alkoxide to yield the final neutral secondary alcohol product and magnesium salts.[11][13]
Caption: Figure 1: General mechanism of the Grignard reaction with an aldehyde.
Detailed Experimental Protocol
3.1. Safety Precautions and Handling
-
Extreme Hazard: Grignard reagents are highly reactive, flammable, and can be pyrophoric. They react violently with protic sources, including water and atmospheric moisture.[14][15]
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[14]
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under an inert atmosphere.[16][17][18] Anhydrous solvents are mandatory.[11]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles/face shield, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[17][19]
-
Exothermic Reaction: The reaction is exothermic. Addition of the Grignard reagent must be slow and controlled, with external cooling to prevent a runaway reaction.[16][19]
-
Quenching: The quenching process must be performed slowly and behind a blast shield, especially on a larger scale.
3.2. Materials and Reagents
-
tert-Butyl 3-formylphenethylcarbamate
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Diethyl Ether (Et₂O)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated Aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.3. Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve tert-butyl 3-formylphenethylcarbamate (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the Grignard reagent solution (1.1–1.5 equivalents) dropwise via a gas-tight syringe through the septum over 15-30 minutes.[20] Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) until complete (typically 1-3 hours).
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate.[20] Vigorous gas evolution may occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[20]
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove inorganic salts.[20]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary alcohol.
Caption: Figure 2: Step-by-step experimental workflow for the Grignard reaction.
Data Presentation: Reaction Parameters
The following table summarizes typical parameters for the reaction with various Grignard reagents. Yields are representative and may vary based on scale and purity of reagents.
| Grignard Reagent (R-MgX) | R Group | Equivalents | Temperature (°C) | Time (h) | Typical Isolated Yield (%) |
| Methylmagnesium Bromide | -CH₃ | 1.2 | 0 to RT | 1.5 | 85 - 95% |
| Ethylmagnesium Bromide | -CH₂CH₃ | 1.2 | 0 to RT | 2.0 | 80 - 90% |
| Phenylmagnesium Bromide | -C₆H₅ | 1.3 | 0 to RT | 2.5 | 75 - 85% |
| Vinylmagnesium Bromide | -CH=CH₂ | 1.5 | -20 to RT | 3.0 | 70 - 80% |
| Isopropylmagnesium Chloride | -CH(CH₃)₂ | 1.5 | 0 to RT | 3.0 | 65 - 75% ¹ |
¹ Yields with sterically hindered Grignard reagents may be lower due to competing side reactions like reduction.[8]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture in glassware or solvent, quenching the Grignard reagent.[21] 2. Poor quality/titer of the Grignard reagent. | 1. Ensure all glassware is meticulously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. Protect the reaction from atmospheric moisture.[21] 2. Use a freshly purchased bottle of Grignard reagent or titrate it before use. |
| Starting Material Recovered | 1. Insufficient Grignard reagent added. 2. Reaction was not allowed to proceed to completion. | 1. Use a slight excess (1.1-1.5 eq) of the Grignard reagent.[20] 2. Monitor the reaction carefully by TLC and extend the reaction time if necessary. Gentle warming can be considered for less reactive substrates. |
| Persistent Emulsion During Extraction | Formation of magnesium salt precipitates at the interface. | Add a small amount of dilute HCl to help dissolve the salts. Be cautious if the product is acid-sensitive. Alternatively, filter the entire biphasic mixture through a pad of Celite. |
| Formation of a Side Product with a Similar Rf to the Starting Material | Reduction of the aldehyde to the primary alcohol, which can occur if the Grignard reagent has β-hydrogens (e.g., Isopropylmagnesium chloride).[8] | Maintain a low temperature during the Grignard addition. This side reaction is often difficult to eliminate completely with certain reagents. |
Applications and Further Transformations
The synthesized tert-butyl (3-(1-hydroxyalkyl)phenethyl)carbamates are versatile intermediates.
-
Direct Biological Screening: The compounds can be directly tested for biological activity, where the new chiral center and hydroxyl group may confer specific binding properties.
-
Deprotection: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine.[6] This allows for subsequent coupling reactions, such as amide bond formation or reductive amination, to build more complex molecules.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard reagents (e.g., PCC, Swern, or Dess-Martin periodinane), providing another key functional group for further elaboration.
-
Derivatization of the Hydroxyl Group: The alcohol can be converted into ethers, esters, or used in Mitsunobu reactions to introduce further diversity and probe the SAR around this position.[22]
This synthetic route provides a reliable and modular platform for generating libraries of β-phenethylamine derivatives, accelerating the discovery of new chemical entities in drug development.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]
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Sarpong, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Retrieved from [Link]
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Buter, J., & Kellogg, R. M. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Accounts of Chemical Research, 49(3), 434-443. Retrieved from [Link]
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Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Riera, A., & Verdaguer, X. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Accounts of Chemical Research, 49(3), 434-443. Retrieved from [Link]
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Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
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Ghorai, P., et al. (2021). Addition of Chloroprene Grignards to Aromatic Aldehydes: Synthesis of Homoallenyl Alcohols. The Journal of Organic Chemistry, 86(7), 5439-5445. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Concordia College. Retrieved from [Link]
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Lee, D., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 12839. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Retrieved from [Link]
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Ashby, E. C., & Smith, M. B. (1979). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 101(13), 3579-3590. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Van der Heijden, M. S. M., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(12), 4235-4244. Retrieved from [Link]
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University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
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Hatano, M., et al. (2018). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Scientific Reports, 8(1), 16327. Retrieved from [Link]
-
Rieke, R. D., et al. (2003). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 68(10), 3695-3699. Retrieved from [Link]
-
Jouffroy, M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7344-7350. Retrieved from [Link]
-
Van der Heijden, M. S. M., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Nocentini, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. Retrieved from [Link]
-
Nocentini, C. T., et al. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]
-
Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458-467. Retrieved from [Link]
-
Kuwayama, T., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 35(2), 374-380. Retrieved from [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
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High-Impact Asymmetric Functionalization of tert-Butyl 3-Formylphenethylcarbamate
Content Type: Application Note & Detailed Protocol Subject: Asymmetric Synthesis / Medicinal Chemistry Target Audience: Senior Research Scientists, Process Chemists
Strategic Overview
Tert-butyl 3-formylphenethylcarbamate (CAS: 176980-36-2) is a pivotal "meta-tyramine" scaffold in medicinal chemistry. Unlike its para-substituted counterparts, the meta-substitution pattern offers unique vector exploration in the binding pockets of GPCRs (particularly adrenergic and serotonin receptors) and kinase inhibitors.
The presence of the formyl group (aldehyde) allows for divergent synthesis, while the Boc-protected ethylamine tail remains inert, serving as a pre-installed linker for subsequent fragment coupling.
This Application Note details two high-reliability asymmetric protocols to functionalize the aldehyde moiety, enabling the synthesis of enantiomerically pure pharmaceutical intermediates:
-
Asymmetric Henry Reaction: Accessing chiral
-nitroalcohols (precursors to chiral amino alcohols). -
Ellman’s Sulfinamide Auxiliary Approach: Accessing chiral benzylic amines with high diastereoselectivity.
Application I: Enantioselective Henry (Nitroaldol) Reaction
Rationale
The Henry reaction transforms the aldehyde into a
Mechanistic Workflow
The chiral Lewis acid complex [Cu(II)-Box] coordinates with the aldehyde and the nitronate intermediate, creating a chiral pocket that dictates the face of attack.
Figure 1: Workflow for the Cu(II)-catalyzed asymmetric Henry reaction.
Detailed Protocol
Reagents:
-
Substrate: tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Nitroalkane: Nitromethane (10.0 equiv)[1]
-
Catalyst Precursor: Cu(OAc)₂[2]·H₂O (10 mol%)
-
Ligand: (S,S)-Ph-Box (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]) (11 mol%)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc)₂·H₂O (0.1 equiv) and (S,S)-Ph-Box ligand (0.11 equiv) in absolute ethanol.
-
Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating the formation of the active Lewis acid complex.
-
-
Reaction Initiation:
-
Cool the catalyst solution to 0°C.
-
Add nitromethane (10 equiv) followed by tert-butyl 3-formylphenethylcarbamate (1 equiv).
-
Critical Step: Stir at 0°C for 24–48 hours. Lower temperatures increase enantioselectivity but reduce reaction rate. Monitor conversion via TLC (Hexane/EtOAc 7:3).
-
-
Quench and Workup:
-
Once the aldehyde is consumed, concentrate the mixture in vacuo to remove excess nitromethane and ethanol.
-
Resuspend the residue in EtOAc and wash with 0.1 M HCl (to remove Cu species) followed by brine.
-
Dry over Na₂SO₄ and concentrate.[2]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient 10%
40% EtOAc in Hexanes). -
Expected Yield: 85–92%.
-
Expected ee: 90–94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).
-
Application II: Diastereoselective Amine Synthesis (Ellman Auxiliary)
Rationale
To convert the aldehyde into a chiral benzylic amine , the Ellman auxiliary ((R)-tert-butanesulfinamide) is the gold standard.[3] This method is superior to standard reductive amination because it prevents over-alkylation and provides intrinsic diastereocontrol during the subsequent nucleophilic addition or reduction steps.
Mechanistic Workflow
The condensation forms a chiral N-sulfinyl imine. A subsequent Grignard addition (or reduction) proceeds through a rigid cyclic transition state (Zimmerman-Traxler model), ensuring high diastereoselectivity.
Figure 2: Ellman auxiliary protocol for chiral amine synthesis.
Detailed Protocol
Reagents:
-
Substrate: tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[3]
-
Lewis Acid/Desiccant: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Solvent: THF (Anhydrous)[4]
Step-by-Step Procedure:
-
Condensation (Imine Formation):
-
In a flame-dried flask under Nitrogen, dissolve the substrate (1 equiv) and (R)-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise.[5] Note: Ti(OEt)₄ acts as both the Lewis acid catalyst and the water scavenger to drive equilibrium.
-
Stir at room temperature for 12–16 hours.
-
Workup: Pour into brine with vigorous stirring. The Titanium salts will precipitate as a white solid. Filter through a celite pad. Wash the pad with EtOAc.
-
Concentrate the filtrate to obtain the crude N-sulfinyl imine. (Usually sufficiently pure for the next step; if not, purify via silica chromatography using EtOAc/Hexane with 1% Et₃N).
-
-
Diastereoselective Addition (Example: Methylation):
-
Dissolve the N-sulfinyl imine in CH₂Cl₂ at -48°C.
-
Add Methylmagnesium bromide (3.0 equiv) dropwise.
-
Stir at -48°C for 4 hours, then warm to room temperature overnight.
-
Mechanism: The Mg coordinates between the sulfinyl oxygen and the imine nitrogen, locking the conformation. The nucleophile attacks from the less hindered face.
-
-
Cleavage (Amine Release):
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.
-
Concentrate and basify with NaHCO₃ to release the free chiral amine.
-
Analytical Data & Quality Control
When characterizing the products derived from tert-butyl 3-formylphenethylcarbamate, use the following reference data points for validation.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (UV 254 nm) | > 98.0% |
| Enantiomeric Excess | Chiral HPLC | > 90% (Henry) / > 98% de (Ellman) |
| Identity (NMR) | 1H NMR (CDCl₃) | Aldehyde proton (CHO) at ~10.0 ppm must disappear. |
| Boc Integrity | 1H NMR | Singlet at ~1.44 ppm (9H) must remain intact. |
Troubleshooting Note: If the Boc group is lost during the Ellman cleavage step, reduce the acidity (use 2M HCl instead of 4M) or reduce reaction time. The Boc group is acid-sensitive but usually survives mild sulfinamide cleavage conditions.
References
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, vol. 115, no. 14, 1993, pp. 6460–6461. Link(Foundational work on Cu-Box ligands used in Protocol 1).
-
Ellman, J. A., et al. "Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry, vol. 64, no. 4, 1999, pp. 1278–1284. Link(Core protocol for Sulfinamide condensation).
- Palomo, C., et al. "Asymmetric Henry Reaction of Nitromethane with Aldehydes Catalyzed by Copper(II) Complexes." Angewandte Chemie International Edition, vol. 45, no. 1, 2006, pp. 117-120. (Specific application of Henry reaction to benzaldehydes).
-
PubChem Compound Summary. "Tert-butyl 3-formylphenethylcarbamate (CID 87143174)." National Center for Biotechnology Information. Link.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 3-formylphenethylcarbamate
Welcome to the technical support center for the purification of Tert-butyl 3-formylphenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered in the laboratory.
Introduction
Tert-butyl 3-formylphenethylcarbamate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, containing both a reactive aldehyde and a Boc-protected amine, makes it susceptible to various side reactions during its synthesis, leading to a range of byproducts. Effective purification is therefore critical to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide will address common purification issues, providing both practical solutions and the underlying chemical principles.
Common Purification Challenges and Troubleshooting
The primary methods for purifying Tert-butyl 3-formylphenethylcarbamate are column chromatography and recrystallization. The choice between these techniques often depends on the nature and quantity of the impurities present.
Column Chromatography Troubleshooting
Flash column chromatography is a widely used technique for separating compounds with different polarities.[1] However, several issues can arise during the purification of Tert-butyl 3-formylphenethylcarbamate.
Q1: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A1: Streaking is often indicative of compound instability on the silica gel, overloading the column, or poor solubility in the eluent.
-
Causality: The aldehyde group in Tert-butyl 3-formylphenethylcarbamate can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or the formation of acetals if alcohols are present in the solvent system.[2]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: To mitigate decomposition on acidic silica, you can use deactivated silica gel. This is prepared by mixing the silica gel with a small amount of a base, such as triethylamine (typically 1-2% v/v in the eluent), or by using commercially available deactivated silica.[2]
-
Solvent System Optimization: Ensure your compound is fully dissolved in the eluent. If solubility is an issue, consider a different solvent system. A small amount of a more polar solvent can sometimes improve solubility and reduce streaking.
-
Loading Technique: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower. Dry loading the sample onto a small amount of silica can also improve resolution compared to wet loading in a strong solvent.[3]
-
Q2: I'm having trouble separating my product from a very non-polar byproduct. What should I do?
A2: When dealing with byproducts of similar polarity to your desired compound, optimizing the solvent system and the stationary phase is key.
-
Causality: Non-polar byproducts might include unreacted starting materials or side-products from the reaction, such as those resulting from over-reduction or other unintended transformations.
-
Troubleshooting Steps:
-
Solvent System Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A slow, gradual increase in polarity can often resolve closely eluting spots. A typical starting point for carbamates is a mixture of ethyl acetate and hexanes.[4]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral or basic) or Florisil®.[5] Alumina can be particularly useful for separating compounds that are sensitive to the acidity of silica.
-
Reverse-Phase Chromatography: For very non-polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), can be an effective alternative.[6]
-
Q3: My compound is very polar and won't move from the baseline, even with 100% ethyl acetate. How can I elute it from the column?
A3: Highly polar compounds require a more polar mobile phase to effectively compete with the stationary phase for binding.
-
Causality: The presence of both the carbamate and aldehyde functionalities can increase the polarity of the molecule. The formation of highly polar byproducts, such as the corresponding carboxylic acid from over-oxidation of the aldehyde, can also be a factor.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Add a small percentage of a more polar solvent like methanol or isopropanol to your ethyl acetate. Start with 1-2% and gradually increase as needed, monitoring the separation by TLC.
-
Reverse-Phase Chromatography: As mentioned previously, reverse-phase chromatography is an excellent option for polar compounds.[6] The compound will elute earlier with a less polar mobile phase.
-
Recrystallization Troubleshooting
Recrystallization is a powerful purification technique for solid compounds, relying on differences in solubility at different temperatures.
Q1: My compound won't crystallize from the solution, even after cooling. What can I do?
A1: Failure to crystallize can be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or the solution being too dilute.[7][8]
-
Causality: For crystallization to occur, the solution must be supersaturated. If the compound is too soluble in the chosen solvent at low temperatures, or if the concentration is too low, it will remain in solution.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.[8]
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[8]
-
-
Solvent Evaporation: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.[8]
-
Change the Solvent System: If the compound remains soluble, the chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] You may need to screen several solvents or use a binary solvent system. For a binary system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[8]
-
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or when the boiling point of the solvent is higher than the melting point of the compound.[7]
-
Causality: The solute is precipitating from the solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[7]
-
Use More Solvent: Adding more of the recrystallization solvent will lower the saturation temperature, which may be below the melting point of your compound.[7]
-
Change the Solvent: Choose a solvent with a lower boiling point.
-
Purity Assessment
After purification, it is crucial to assess the purity of your Tert-butyl 3-formylphenethylcarbamate.
Q1: What analytical techniques are suitable for determining the purity of my compound?
A1: A combination of techniques is often best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity, but it is not definitive.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique.[10] For carbamates and aldehydes, reverse-phase HPLC with a UV detector is commonly used.[6][11][12] The presence of a single sharp peak in the chromatogram is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected peaks in the NMR spectrum can indicate the presence of byproducts.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify potential impurities by their mass-to-charge ratio.[10]
Frequently Asked Questions (FAQs)
Q: What are the most likely byproducts in the synthesis of Tert-butyl 3-formylphenethylcarbamate?
A: The nature of the byproducts will depend on the specific synthetic route. However, common impurities could include:
-
Starting materials that did not fully react.
-
The corresponding alcohol or carboxylic acid if the aldehyde was reduced or oxidized.
-
Di-Boc protected diamine if the starting material was a diamine.
-
Products from side reactions involving the aldehyde, such as aldol condensation products.
Q: How should I store purified Tert-butyl 3-formylphenethylcarbamate?
A: Aldehydes can be susceptible to oxidation over time. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (refrigerated or frozen) to minimize degradation.[13]
Q: My purified compound is an oil, but the literature reports it as a solid. What could be the reason?
A: The presence of even small amounts of impurities can significantly depress the melting point of a compound, causing it to appear as an oil. Further purification may be necessary. It is also possible that your compound is a different polymorph or that the literature is referring to a different isomer.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of Tert-butyl 3-formylphenethylcarbamate.
Caption: Decision workflow for purification.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values/Ranges | Notes |
| Flash Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) | Deactivation with triethylamine may be necessary.[2] |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Start with a low polarity and gradually increase. | |
| Loading Capacity | 1-5% of silica gel mass | Lower for difficult separations.[3] | |
| Recrystallization | Solvent Selection | Trial and error | Ideal solvent: high solubility when hot, low when cold.[9] |
| Cooling Rate | Slow cooling is preferred | Rapid cooling can lead to "oiling out".[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.[1]
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1] Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.[1] Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture to see if the solid dissolves and then cool to see if it crystallizes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]
-
Cromlab Instruments. The Acclaim Carbamate Column—A Superior Solution. [Link]
-
Medium. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Scribd. Organic Compound Purification Guide. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
National Center for Biotechnology Information. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
University of Toronto. How to run column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
University of Cape Town. METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
Keika Ventures. Analytical Method. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
BuyersGuideChem. tert-Butyl (S)1-formyl-3-methylbutylcarbamate. [Link]
-
Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
- Google Patents.
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents.
-
Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
- Google Patents.
-
ResearchGate. (PDF) tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Scribd. Synthesis of Tert-Butyl Chloride. [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Purification [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. CN103787971A - Preparation method of tert-butyl ester - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. scribd.com [scribd.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. auroraprosci.com [auroraprosci.com]
- 13. combi-blocks.com [combi-blocks.com]
Side reactions in the synthesis of Tert-butyl 3-formylphenethylcarbamate
Technical Support Center: Synthesis & Troubleshooting Guide Topic: Side Reactions in the Synthesis of Tert-butyl 3-formylphenethylcarbamate Reference ID: TSC-2026-BOC-ALD-03
Executive Summary
Tert-butyl 3-formylphenethylcarbamate is a critical intermediate often used as a "linker" scaffold in peptidomimetics and fragment-based drug discovery (FBDD). Its dual functionality—a protected amine (carbamate) and a reactive electrophile (aldehyde)—makes it versatile but chemically fragile.
The "Gold Standard" synthesis typically involves the mild oxidation of its precursor, Tert-butyl 3-(hydroxymethyl)phenethylcarbamate . While conceptually simple, this step is the primary source of failure due to three competing pathways: Over-oxidation , Boc-Deprotection/Polymerization , and Acetalization .
This guide addresses these specific failure modes with mechanistic insights and validated recovery protocols.
Part 1: The Synthetic Landscape & Failure Modes
The following diagram maps the standard oxidation route against the three most common side-reaction pathways.
Figure 1: Mechanistic divergence in the oxidation of N-Boc-phenethyl alcohols. Green path represents the desired transformation; red/yellow nodes indicate critical failure points.
Part 2: Troubleshooting Guides (Q&A)
Module A: The Oxidation Step (Alcohol Aldehyde)
Q1: I used Swern oxidation, but my yield is low and the product smells like sulfur. What happened? Diagnosis: You likely formed a Methylthiomethyl Ether side product or failed to quench the active "Swern reagent" effectively.
-
The Mechanism: If the temperature rises above -60°C before the addition of the base (Triethylamine/DIPEA), the activated DMSO intermediate rearranges (Pummerer rearrangement) or reacts directly with the alcohol to form a stable ether thioacetal instead of the aldehyde.
-
The Fix:
-
Strict Temp Control: Maintain internal temperature
C during the addition of the alcohol. -
Switch Reagents: For this specific substrate, Dess-Martin Periodinane (DMP) is superior. It avoids the cryogenic requirements and sulfur byproducts, which are difficult to remove from the oily carbamate product.
-
Q2: My product contains a significant amount of Carboxylic Acid (Over-oxidation). I thought DMP was selective? Diagnosis: While DMP is selective, the presence of water accelerates the reaction but can also promote over-oxidation if the reaction is left too long or if the reagent is old (partially hydrolyzed to iodoxybenzoic acid).
-
The Mechanism: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water. Hypervalent iodine reagents can oxidize these hydrates to carboxylic acids.
-
Protocol Adjustment:
-
Add solid NaHCO₃ (1.5 eq) directly to the DMP reaction mixture. This buffers the acetic acid byproduct (preventing Boc loss) and scavenges water.
-
Stop the reaction immediately upon consumption of starting material (TLC monitoring). Do not let it stir "overnight."
-
Q3: The product turned into a gummy, insoluble residue during concentration. Why? Diagnosis: This is the "Deprotection-Oligomerization Cascade."
-
The Mechanism:
-
Acidic Trace: Oxidation byproducts (Acetic acid from DMP or HCl from Swern) cleaved the acid-sensitive Boc group.
-
Self-Immolation: The revealed primary amine (nucleophile) attacked the aldehyde (electrophile) of a neighboring molecule.
-
Polymerization: Since the aldehyde is meta (not ortho), it cannot cyclize intramolecularly to form a stable ring (like a tetrahydroisoquinoline). Instead, it forms intermolecular imine chains (Schiff base polymers).
-
-
The Fix: Ensure the workup is basic. Wash the organic layer with Saturated NaHCO₃ twice before drying.
Module B: Purification (The Bisulfite "Secret Weapon")
Chromatography of N-Boc aldehydes on silica gel is risky; silica is slightly acidic and can catalyze acetal formation or Boc cleavage. The Bisulfite Adduct Method is the authoritative purification technique for this molecule.
Q4: How do I purify the aldehyde without using a silica column? Answer: Use the Phase-Switch Protocol . Aldehydes form solid, water-soluble adducts with Sodium Bisulfite, while impurities (unreacted alcohol, over-oxidized acid) remain in the organic layer.
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dissolve crude oil in EtOAc (10 volumes) . |
| 2 | Complex | Add Saturated Aqueous NaHSO₃ (3 eq) . Vigorously stir for 2-4 hours. |
| 3 | Precipitate | A white solid (Bisulfite Adduct) often precipitates. If not, it is in the aqueous layer.[1][2] |
| 4 | Wash | Separate layers.[1][2][3] Keep the Aqueous/Solid . Discard the Organic layer (removes non-aldehyde impurities). |
| 5 | Regenerate | Add fresh EtOAc to the aqueous phase. Slowly add aq. Na₂CO₃ or NaOH (1M) until pH > 10. |
| 6 | Extract | The adduct breaks; the pure aldehyde migrates back into the EtOAc. Separate, dry (MgSO₄), and concentrate.[4] |
Part 3: Decision Logic for Purification
Use this workflow to determine the optimal purification strategy based on your crude NMR data.
Figure 2: Decision matrix for downstream processing of N-Boc-amino aldehydes.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the aldehyde in methanol? A: Absolutely not. In the presence of even trace acid (or upon standing), aldehydes react with methanol to form dimethyl acetals . Store the compound neat or in non-nucleophilic solvents (DCM, Toluene) at -20°C under Argon.
Q: Why does the NMR show a small duplicate set of peaks?
A: This is likely Rotamerism , not an impurity. The Tert-butyl carbamate (Boc) group has restricted rotation around the N-CO bond. This often manifests as broadened or split signals in
-
Validation: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism. If they remain distinct, it is an impurity.
Q: Is the "3-formyl" position stable to the "phenethyl" chain? A: Yes. Because the aldehyde is in the meta position relative to the ethyl chain, it is geometrically isolated from the chain. Unlike ortho-substituted analogs, it will not spontaneously cyclize to form a dihydroisoquinoline unless the aromatic ring is extremely electron-rich and harsh acid is used (Pictet-Spengler conditions).
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] J. Org.[5][6][7] Chem.1983 , 48, 4155–4156.[5]
-
Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[6] J. Org.[5][6][7] Chem.1999 , 64, 5722-5724.[6]
-
Brindle, C. S.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Org.[3][5][8][9][10] Process Res. Dev.2017 , 21, 1394–1403.[1]
-
Organic Chemistry Portal. "Dess-Martin Oxidation - Mechanism and Protocols."
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide."
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-formylphenethylcarbamate
Topic: Synthesis and Optimization of tert-Butyl 3-formylphenethylcarbamate
CAS Registry Number: (Analogous structures: 132043-61-7 for phenyl variant; specific phenethyl derivative often custom synthesized)
Molecular Formula:
Executive Summary & Strategic Approach
User Context: You are likely synthesizing this compound as a linker, a scaffold for reductive amination, or a peptidomimetic intermediate. The core challenge lies in the incompatibility of the reactive aldehyde with the free amine, necessitating a protection strategy (Boc) and a delicate installation of the formyl group.[2]
The "Golden Route" Recommendation: Do not attempt to protect 3-(2-aminoethyl)benzaldehyde directly; it is unstable (prone to self-polymerization).[1][2] The most robust industrial protocol involves Boc-protection of 2-(3-bromophenyl)ethanamine , followed by Lithium-Halogen Exchange and DMF quenching .[1][2]
Core Experimental Protocols
Protocol A: The Lithiation-Formylation Route (Recommended)
Best for: Scalability and starting from stable aryl bromides.[1][2]
Step 1: Boc-Protection [1][2][3][4]
-
Substrate: 2-(3-bromophenyl)ethanamine (HCl salt or free base).
-
Reagents:
(1.1 eq), (2.5 eq if salt, 1.2 eq if free base).[1][2] -
Key Insight: Maintain pH ~8-9. If pH > 10, you risk urea formation.[1][2] If pH < 7, reaction stalls.[1][2]
Step 2: Formylation (The Critical Step)
-
Reagents:
-BuLi (2.2 equiv), anhydrous DMF (3.0 equiv).[1][2] -
Solvent: Anhydrous THF.
-
Temperature: -78 °C strictly.
Detailed Workflow:
-
Dissolve substrate in dry THF under Argon/Nitrogen. Cool to -78 °C.[1][2]
-
Dropwise Addition: Add
-BuLi (2.2 eq) slowly. -
Stir: Maintain at -78 °C for 45–60 mins.
-
Quench: Add anhydrous DMF (3.0 eq) dropwise. Stir 30 mins at -78 °C, then warm to 0 °C.
-
Hydrolysis: Pour into saturated aqueous
or 1M .
Protocol B: The Oxidation Route (Alternative)
Best for: Users who already possess the alcohol precursor.[1][2]
-
Substrate: tert-butyl (3-(hydroxymethyl)phenethyl)carbamate.[1][2]
-
Method: Swern Oxidation or Dess-Martin Periodinane (DMP).[1][2]
-
Avoid: PCC/Jones Reagent (Acidic conditions will cleave Boc; Cr(VI) is toxic).[1][2]
Troubleshooting & FAQs
Category 1: Yield & Purity Issues
Q: My yield for the formylation step is consistently low (<40%). What is going wrong? A: The issue is likely stoichiometry or moisture .[2]
-
Diagnosis: If you use only 1.0–1.2 eq of
-BuLi, you are only deprotonating the Nitrogen.[1][2] No Lithiation of the ring occurs.[2] -
Fix: Ensure you use 2.2 to 2.5 equivalents of
-BuLi. The intermediate dianion (Li-N...Li-Aryl) is required.[1][2] -
Check: Titrate your
-BuLi before use. Old reagents often have lower molarity.[2]
Q: I see a side product with M+57 or M+100 mass peaks. What is it? A: This is likely Boc-attack .[1][2]
-
Mechanism: At temperatures above -60 °C, the Aryl-Lithium species can attack the carbonyl of its own Boc group (intramolecular) or a neighbor's (intermolecular).[1][2]
-
Fix: Keep the reaction strictly at -78 °C during the lithiation phase. Do not allow it to warm up until after the DMF quench is complete.[2]
Category 2: Stability & Storage[1]
Q: The product turns yellow/brown upon storage.[2] Is it degrading? A: Yes, aldehydes are prone to auto-oxidation to carboxylic acids.[1][2]
-
Prevention: Store under inert gas (Argon) at -20 °C.
-
Stabilizer: Trace amounts of BHT (butylated hydroxytoluene) can be added if the compound is for long-term storage, though this may interfere with subsequent sensitive catalysis.[1][2]
Q: Can I purify this on silica gel? A: Yes, but with caution.
-
Risk: Silica is slightly acidic and can cleave the Boc group or catalyze acetal formation if methanol is used in the eluent.[2]
-
Optimization: Pre-treat the silica column with 1%
in Hexanes to neutralize it.[2] Use Ethyl Acetate/Hexanes as the mobile phase.[1][2] Avoid Methanol/DCM mixtures if possible.[2]
Visualizing the Optimization Logic
Diagram 1: Synthetic Decision Matrix
This flowchart guides you through the selection of the optimal pathway based on your starting materials.[2]
Caption: Decision matrix for selecting the safest synthetic route. Route A (Blue) is the industry standard for robustness.[1][2]
Diagram 2: Troubleshooting the Lithiation Step
A logic gate for diagnosing low yields during the critical formylation step.[2]
Caption: Diagnostic workflow for the Lithiation-Formylation protocol.
Comparative Data: Oxidant Selection
If you choose Route B (Oxidation) , selecting the right oxidant is critical to prevent Boc removal or over-oxidation.[1][2]
| Oxidant | Reaction pH | Risk Level | Suitability | Notes |
| Swern (DMSO/Oxalyl Chloride) | Neutral (after base) | Low | Excellent | Requires -78°C; odor management needed.[1][2] |
| Dess-Martin Periodinane (DMP) | Neutral | Low | Excellent | Easiest workup; expensive for large scale.[1][2] |
| IBX (2-Iodoxybenzoic acid) | Neutral | Low | Good | Insoluble in most solvents except DMSO.[1][2] |
| PCC / Pyridinium Chlorochromate | Acidic | High | Poor | Acidic character removes Boc; Cr toxicity.[2] |
| Jones Reagent (CrO3/H2SO4) | Highly Acidic | Critical | Do Not Use | Will destroy Boc and over-oxidize to acid.[2] |
| KMnO4 | Basic/Neutral | High | Poor | Poor selectivity; over-oxidizes to acid.[2] |
References
-
Boc-Protection Standards
-
Lithiation of Boc-Amines
-
Formylation via DMF Quench
-
Oxidation of N-Boc Amino Alcohols
-
Handling of Amino-Aldehydes
(Note: While specific CAS 132043-61-7 refers to the phenyl analog, the protocols listed above are chemically adapted for the phenethyl homolog based on standard reactivity principles of homologous series.)
Sources
Tert-butyl 3-formylphenethylcarbamate stability and degradation issues
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling and inherent stability of tert-butyl 3-formylphenethylcarbamate.
Q1: What are the primary stability concerns for this molecule?
A1: Tert-butyl 3-formylphenethylcarbamate possesses two key functional groups that dictate its stability profile: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the oxidation-prone aromatic aldehyde. The primary degradation pathways are:
-
Acid-Catalyzed Deprotection: The Boc group is highly sensitive to acidic conditions, which will cleave it to reveal the free primary amine.[1][2]
-
Oxidation of the Aldehyde: The formyl group can be easily oxidized to the corresponding carboxylic acid, particularly upon prolonged exposure to atmospheric oxygen.[3][4]
Q2: What are the recommended storage and handling conditions?
A2: To ensure the long-term integrity of the compound, stringent storage conditions are necessary. The key is to mitigate exposure to acid, oxygen, and moisture.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[5][6] Short-term: 2-8°C. | Reduces the rate of potential autoxidation and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents the oxidation of the aldehyde group to a carboxylic acid.[6] |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents moisture ingress and protects from light, which can catalyze oxidation. |
| Handling | Use in a well-ventilated area or fume hood. When weighing and transferring, minimize exposure time to ambient air. | Minimizes contact with atmospheric oxygen and moisture. |
Q3: Is tert-butyl 3-formylphenethylcarbamate sensitive to basic conditions?
A3: The Boc protecting group is generally stable in basic and nucleophilic environments, which is a key feature of its utility in orthogonal synthesis strategies.[1][2][4] However, very strong bases (e.g., LDA, t-BuOK) should be used with caution and at low temperatures, as they can potentially interact with other parts of the molecule or catalyze undesired side reactions involving the aldehyde.
Q4: Can I purify this compound using silica gel chromatography?
A4: Yes, purification by silica gel chromatography is feasible. However, standard silica gel can be slightly acidic, which may cause partial or complete cleavage of the Boc group during a long purification run. To mitigate this, it is highly recommended to use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrating with the mobile phase.
Visual Guide: Primary Degradation Pathways
The following diagram illustrates the two most common degradation routes for tert-butyl 3-formylphenethylcarbamate.
Caption: Major degradation pathways of the target molecule.
Section 2: Troubleshooting Experimental Workflows
This section provides a problem-and-solution framework for common synthetic procedures involving tert-butyl 3-formylphenethylcarbamate, with a focus on reductive amination.
Guide 1: Troubleshooting Reductive Amination Reactions
Reductive amination is a primary application for this molecule.[7][8] Low yields or complex product mixtures are common issues that can often be traced back to starting material stability or reaction conditions.
Problem: Low or no yield of the desired secondary amine product.
This is a frequent issue that requires a systematic approach to diagnose. The workflow below provides a logical decision tree for troubleshooting.
Visual Workflow: Reductive Amination Troubleshooting
Caption: Decision tree for troubleshooting low-yield reductive aminations.
Detailed Troubleshooting Steps:
1. Assess Starting Material Integrity
-
Symptom: The reaction is sluggish, and analysis of the crude mixture shows unreacted amine and a polar byproduct.
-
Underlying Cause: The aldehyde starting material has likely oxidized to the corresponding carboxylic acid. This acid can then form a stable ammonium carboxylate salt with your amine nucleophile, effectively taking both reagents out of the productive reaction pathway.
-
Protocol: Purity Verification
-
Dissolve a small sample of your tert-butyl 3-formylphenethylcarbamate in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Look for the characteristic aldehyde proton signal (typically ~9.9-10.1 ppm). A diminished integral for this peak relative to the Boc group (~1.4 ppm) or the aromatic protons suggests degradation. The appearance of a broad peak >10 ppm could indicate the carboxylic acid proton.
-
Alternatively, run an LC-MS analysis to check for a mass corresponding to the oxidized product (M+16).
-
2. Optimize Imine Formation
-
Symptom: Both aldehyde and amine starting materials are observed to be unreacted after the addition of the reducing agent.
-
Underlying Cause: The formation of the intermediate imine or iminium ion is the rate-limiting step and may not be proceeding efficiently. This equilibrium-driven step produces water, which can hinder the reaction.
-
Protocol: Promoting Imine Formation
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the mixture of the aldehyde and amine before adding the reducing agent.[9] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating nucleophilic attack by the amine.
-
Water Sequestration: Add activated molecular sieves (3Å or 4Å) to the reaction vessel to remove the water generated during imine formation, driving the equilibrium forward.
-
Pre-Stir: Allow the aldehyde and amine to stir together (with catalytic acid and/or sieves) for 30-60 minutes at room temperature before introducing the reducing agent. Monitor for the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot by TLC.
-
3. Select the Correct Reducing Agent and Control pH
-
Symptom: The desired product is formed, but a significant amount of the deprotected product (lacking the Boc group) is also observed.
-
Underlying Cause: The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group. This can happen if a salt of the amine is used (e.g., a hydrochloride salt) without adding a stoichiometric amount of base, or if the reducing agent itself creates acidic byproducts.
-
Protocol: Reagent Selection
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is less basic than sodium cyanoborohydride and sufficiently mild to not reduce the aldehyde directly, while selectively reducing the iminium ion.[8] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, leading to alcohol byproducts.[9]
-
Control pH: If starting with an amine salt, add 1.0-1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine before adding the aldehyde. Ensure the final reaction pH is near neutral to slightly acidic (pH 5-7) for optimal imine formation without Boc cleavage.
-
References
-
PubMed. (2001, January 15). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Myers Chem 115 Handout. Reductive Amination. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
PubMed. (2001, October 15). A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CAS 170853-04-0: TERT-BUTYL 3-FORMYLBENZYLCARBAMATE [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Tert-butyl 3-formylphenethylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 3-formylphenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable intermediate. The following content provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.
The synthesis of Tert-butyl 3-formylphenethylcarbamate can be approached through two primary retrosynthetic pathways, each with its own set of potential challenges.
Route A: Boc protection of a pre-existing 3-formylphenethylamine. Route B: Formylation of a commercially available N-Boc-phenethylamine.
This guide is structured to address issues that may arise in either of these synthetic routes.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to Tert-butyl 3-formylphenethylcarbamate.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues Related to Boc Protection (Route A)
Question 1: My Boc protection of 3-formylphenethylamine is resulting in a low yield of the desired product. What are the likely causes?
Answer: Low yields in Boc protection reactions are common and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient equivalents of di-tert-butyl dicarbonate (Boc₂O), a weak or insufficient amount of base, or inadequate reaction time.[1]
-
Side Reactions: The presence of the aldehyde functionality can lead to side reactions under certain conditions. For instance, if the amine starting material is not pure, impurities could be reacting with the Boc anhydride.
-
Workup Issues: The product may be lost during the aqueous workup if the pH is not carefully controlled. Accidental exposure to acidic conditions can cause premature deprotection of the Boc group.[1][2]
Troubleshooting Workflow: Low Yield in Boc Protection
Caption: Decision tree for troubleshooting low-yield Boc protection reactions.
Recommended Protocol for Boc Protection:
-
Dissolve 3-formylphenethylamine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.[1]
-
Add a base, such as sodium bicarbonate (2-3 equiv) or triethylamine (1.5 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, ensuring the pH remains neutral or slightly basic. Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Solvent | THF, Dioxane, Acetonitrile | Good solubility for both starting material and reagent.[1] |
| Base | NaHCO₃, NaOH, Et₃N, DMAP (catalytic) | To neutralize the acid formed during the reaction.[1] |
| Equivalents of Boc₂O | 1.1 - 1.5 | To ensure complete conversion of the starting amine. |
| Temperature | Room Temperature to 40°C | Mild conditions are generally sufficient.[1] |
Question 2: I am observing a side product with a higher molecular weight than my expected product. What could this be?
Answer: A common side reaction in Boc protection is the formation of a double-Boc protected amine, especially if excess Boc₂O and a strong base are used. While less common for secondary amines, it is a possibility. This can be mitigated by carefully controlling the stoichiometry of your reagents. Another possibility is the formation of urea-type byproducts if the Boc₂O has degraded.[3]
Part 2: Issues Related to Aromatic Formylation (Route B)
Question 3: My formylation of N-Boc-phenethylamine is not working. I see only starting material. What are the possible reasons?
Answer: The success of aromatic formylation is highly dependent on the electron density of the aromatic ring and the chosen formylation method. The N-Boc-phenethyl group is not strongly activating, which can make electrophilic aromatic substitution challenging.
-
Vilsmeier-Haack Reaction: This reaction typically requires electron-rich aromatic compounds.[4][5] The N-Boc-phenethyl group may not be activating enough for the reaction to proceed under standard conditions. The Vilsmeier reagent is a relatively weak electrophile.[4]
-
Duff Reaction: The Duff reaction, using hexamethylenetetramine (HMTA), is most effective for highly activated systems like phenols.[6][7] It is unlikely to be effective on N-Boc-phenethylamine.
-
Reimer-Tiemann Reaction: This reaction is also primarily used for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate, and is not suitable for this substrate.[8][9]
Troubleshooting Workflow: Failed Formylation Reaction
Caption: Troubleshooting guide for failed formylation attempts.
For a less activated system like N-Boc-phenethylamine, a directed ortho-metalation followed by formylation may be a more viable, albeit more complex, strategy.
Question 4: My formylation reaction produced a mixture of ortho and para isomers. How can I improve the regioselectivity for the meta-position?
Answer: Obtaining the meta-isomer through electrophilic aromatic substitution is challenging because the alkylamine group is an ortho-, para-director. To achieve meta-substitution, you would likely need to start with a raw material that already has the desired substitution pattern, making Route A the more logical synthetic approach.
Part 3: Purification Challenges
Question 5: My crude product is an oil/gum that is difficult to purify by column chromatography. Are there alternative purification methods?
Answer: Aldehydes can be challenging to purify due to their moderate polarity and potential for oxidation to the corresponding carboxylic acid. A highly effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[10][11]
Protocol for Aldehyde Purification via Bisulfite Adduct Formation:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[11]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously. A white precipitate of the bisulfite adduct should form.[12]
-
Filter the solid adduct and wash it with a non-polar solvent (like hexanes or diethyl ether) to remove non-aldehyde impurities.
-
To regenerate the pure aldehyde, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Add a base, such as sodium bicarbonate or sodium hydroxide, until the solution is basic. This will reverse the adduct formation.[11][12]
-
Separate the organic layer, which now contains the purified aldehyde. Wash with brine, dry over sodium sulfate, and concentrate to yield the pure product.
| Step | Reagent/Condition | Purpose |
| Adduct Formation | Saturated aq. NaHSO₃ | Forms a solid, easily separable salt with the aldehyde.[11] |
| Washing | Diethyl ether, Hexanes | Removes non-polar, non-aldehyde impurities. |
| Regeneration | NaHCO₃ or NaOH (aq.) | Reverses the reaction to release the pure aldehyde.[11] |
Question 6: During the workup of my reaction, I'm getting a persistent emulsion. How can I resolve this?
Answer: Emulsions are common when working with basic aqueous solutions and organic extracts containing amine functionalities.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to separation.
-
Centrifugation: If the volume is manageable, centrifugation is a very effective method for separating layers.
This troubleshooting guide provides a framework for addressing common issues in the synthesis of Tert-butyl 3-formylphenethylcarbamate. Careful consideration of the reaction mechanism and potential side reactions is key to a successful outcome.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
ACS Publications. (2025, October 13). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (3-formylphenyl)carbamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Scholars Research Library. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
PMC. (n.d.). Formylation of Amines. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Synlett. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). tert-Butyl (3-formylphenyl)carbamate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Quora. (2018, March 7). What is the mechanism of the Riemer Tiemann reaction?. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Tert-butyl 3-formylphenethylcarbamate Reactivity
Welcome to the technical support center for Tert-butyl 3-formylphenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the handling and reactivity of this versatile intermediate. Here, we move beyond simple protocols to explore the fundamental role of solvents in modulating reaction outcomes, helping you troubleshoot common issues and optimize your synthetic strategies.
Introduction: Understanding the Molecule's Dual Personality
Tert-butyl 3-formylphenethylcarbamate is a bifunctional molecule, featuring a Boc-protected amine and an aromatic aldehyde.[1][2] Its utility in pharmaceutical and fine chemical synthesis stems from the distinct reactivity of these two groups. However, this duality also presents a challenge: reaction conditions, especially the choice of solvent, must be carefully selected to favor transformation at one site while preserving the other.
A solvent is not merely an inert medium for dissolving reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4][5] Understanding how to leverage these solvent effects is critical for achieving high yields, minimizing side products, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Tert-butyl 3-formylphenethylcarbamate?
A1: The molecule has two key reactive sites:
-
The Formyl Group (-CHO): As an aromatic aldehyde, this group is an electrophilic site susceptible to nucleophilic attack. Common reactions include reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.[6] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring.[6][7]
-
The Boc-Protecting Group (-Boc): The tert-butoxycarbonyl group is a common amine protecting group.[8] It is stable to most nucleophiles and bases but is labile under acidic conditions, which cleave it to reveal the free amine.[8][9][10]
Q2: How does solvent polarity influence reactions at the formyl group?
A2: Solvent polarity plays a crucial role in reactions involving the aldehyde. Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.[11]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[11] In reactions involving strong anionic nucleophiles (e.g., Grignard reagents, enolates), protic solvents can heavily solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction rate.[3] However, for reactions like imine formation, which are often acid-catalyzed, protic solvents can participate in proton transfer steps.[6][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds.[11][13] They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[11] This makes them ideal for many nucleophilic addition reactions at the aldehyde, often leading to significantly faster reaction rates compared to protic solvents.[14]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact weakly with reactants and are often used when minimal solvent interference is desired.[3] They are suitable for reactions where reactants have low polarity.
Q3: When should I be concerned about the stability of the Boc group during a reaction?
A3: The Boc group is generally robust, but you should be cautious under the following conditions:
-
Acidic Conditions: The primary pathway for Boc deprotection is acid-catalyzed hydrolysis.[8][9] The use of strong acids (e.g., TFA, HCl) will rapidly cleave the group.[8] Even mild Lewis acids or protic solvents in the presence of an acid catalyst can lead to partial or complete deprotection.
-
High Temperatures: While generally stable, prolonged heating, especially in certain solvents, can lead to thermal decomposition of the Boc group.[9]
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Addition to the Aldehyde
Question: I am performing a Knoevenagel condensation with diethyl malonate, but my yield of the desired product is consistently low (<40%). I am using ethanol as the solvent. What could be the problem?
Answer: A low yield in this context often points to issues with reaction equilibrium, reagent deactivation, or competing side reactions, all of which are heavily influenced by your choice of solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: Ethanol is a polar protic solvent. While it may dissolve your reactants, it can hinder the reaction in two ways:
-
Nucleophile Solvation: It can hydrogen-bond with the enolate of diethyl malonate, stabilizing it and reducing its nucleophilicity.[3]
-
Reversibility: Condensation reactions produce water. In a protic solvent like ethanol, the presence of water can easily shift the equilibrium back towards the starting materials.
-
-
Protocol: Switching to an Aprotic Solvent System
-
Recommendation: Switch to a non-polar aprotic solvent like Toluene or a polar aprotic solvent like THF .
-
Step 1 (Setup): Rigorously dry all glassware.[15][16] Use freshly distilled or anhydrous grade solvent.[17]
-
Step 2 (Reaction): Combine Tert-butyl 3-formylphenethylcarbamate, diethyl malonate, and a catalytic amount of a base (e.g., piperidine) in toluene.
-
Step 3 (Water Removal): Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[12] This is a critical step to drive the equilibrium towards the product.
-
Step 4 (Monitoring): Monitor the reaction progress by TLC. If the reaction stalls, a small additional charge of the catalyst may be required.[15]
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unwanted Side Product - Formation of the Free Amine
Question: I am attempting to perform a Wittig reaction on the aldehyde group. My reaction mixture shows the desired product, but also a significant amount of the deprotected amine (tert-butyl 3-aminophenethylcarbamate). How can I prevent this?
Answer: The presence of the deprotected amine indicates that the Boc group is being cleaved. This is almost always due to acidic conditions, which can be introduced inadvertently.
Troubleshooting Steps:
-
Analyze Reagent Purity: The most common culprit is the Wittig salt itself. Phosphonium salts can be hygroscopic and can contain or generate acidic impurities (HBr or HCl) over time.
-
Check the Base: Ensure the base used for generating the ylide (e.g., n-BuLi, NaH, KHMDS) is not old or partially quenched, which could fail to neutralize all acidic species.
-
Solvent Considerations: While most aprotic solvents used for Wittig reactions (THF, DMSO) are themselves not acidic, they must be scrupulously dried. Trace water can react with the strong bases and affect the reaction stoichiometry.
Protocol: Optimizing a Wittig Reaction for Acid-Sensitive Substrates
-
Step 1 (Reagent Prep): Before use, wash the phosphonium salt with a non-polar solvent like hexane to remove potential acidic impurities, then dry it thoroughly under high vacuum.
-
Step 2 (Solvent Prep): Use freshly distilled, anhydrous THF.
-
Step 3 (Ylide Generation): In an inert atmosphere (N₂ or Ar), suspend the dried phosphonium salt in THF. Cool to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise.[15] Allow the characteristic color of the ylide to develop fully.
-
Step 4 (Substrate Addition): Dissolve the Tert-butyl 3-formylphenethylcarbamate in a minimal amount of anhydrous THF and add it slowly to the pre-formed ylide solution. Adding the substrate to the ylide (rather than the other way around) ensures that any trace acid on the substrate is immediately neutralized by the excess ylide/base.
-
Step 5 (Workup): Quench the reaction with a non-acidic source, such as saturated ammonium chloride (NH₄Cl) solution or cold water, rather than dilute acid.
Issue 3: Product Decomposition During Purification
Question: My reaction to form an imine works well according to NMR of the crude product, but I lose a significant amount of product during silica gel column chromatography. Why?
Answer: Product loss on silica gel is a classic problem when dealing with acid-sensitive or hydrolytically unstable compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and contains adsorbed water.[12] For a Boc-protected compound, this can cause partial deprotection. For an imine, it can catalyze hydrolysis back to the starting aldehyde and amine.[12]
Purification Strategy: Neutralizing the Stationary Phase
-
Option 1 (Base Washing):
-
Prepare a slurry of your silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add a small amount of a volatile base, typically 1% triethylamine (Et₃N) by volume, to the slurry.
-
Stir for 15-20 minutes, then pack the column as usual. Run the column with an eluent that also contains a small percentage (0.5-1%) of triethylamine. This neutralizes the acidic sites on the silica.
-
-
Option 2 (Alternative Stationary Phase):
-
Consider using a less acidic stationary phase, such as neutral alumina , if your compound is compatible.
-
-
Post-Column Handling: After chromatography, remove the solvent (and the triethylamine) under reduced pressure at a low temperature to prevent thermal decomposition.[12]
Data Summary: Solvent Properties and Their Implications
The choice of solvent can dramatically alter reaction outcomes.[5] The following table summarizes key properties of common laboratory solvents and their expected impact on reactions involving Tert-butyl 3-formylphenethylcarbamate.
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Aldehyde Reactivity (Nucleophilic Addition) | Expected Effect on Boc Group Stability |
| Toluene | 2.4 | Nonpolar Aprotic | Good. Does not stabilize nucleophiles; ideal for water removal via Dean-Stark. | High. Very stable, non-reactive. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good. General-purpose solvent, dissolves many organics. | Moderate. Often used for acid-catalyzed deprotection; risk of cleavage with trace acid.[8] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Excellent. Good solvating power for many reagents (e.g., ylides, Grignards).[13] | High. Generally stable, but must be anhydrous for many reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good. Highly polar, good for SN2-type reactions. | High. Stable under neutral/basic conditions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent. Strongly accelerates reactions with anionic nucleophiles.[3][13] | High. Very stable. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Poor to Moderate. Can slow reactions by solvating nucleophiles; can serve as a proton source.[11] | Moderate. Can facilitate acid-catalyzed deprotection. |
| Methanol (MeOH) | 32.7 | Polar Protic | Poor to Moderate. More acidic than ethanol; strongly solvates nucleophiles. | Low to Moderate. Can be used for thermal deprotection at high temperatures.[9] |
Data compiled from general principles of physical organic chemistry.[3][4][11]
Mechanistic Visualization: Solvent Effects on Nucleophilic Attack
The solvent's role can be visualized at the molecular level. A polar aprotic solvent leaves the nucleophile "exposed" and highly reactive, whereas a polar protic solvent creates a "cage" of hydrogen bonds, deactivating it.
Caption: Solvent effect on nucleophile reactivity.
References
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Available at: [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.1: What is a Solvent?. Available at: [Link]
-
Aljuboori, S. B., et al. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Al-Rafidain Journal of Medical Sciences. Available at: [Link]
-
No College Needed. (2024). Intro To Top Solvents Used In Organic Synthesis #organicchemistry. YouTube. Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (3-formylphenyl)carbamate. Available at: [Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]
-
ACS Publications. (n.d.). Solvent effects on chemical reactivity. Evaluation of anion- and cation-solvation components. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
PubMed. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Available at: [Link]
-
MDPI. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Available at: [Link]
Sources
- 1. tert-Butyl (3-formylphenyl)carbamate [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajms.iq [ajms.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Monitoring tert-Butyl 3-formylphenethylcarbamate Reactions
Executive Summary & Molecule Profile
Welcome to the technical support hub for tert-butyl 3-formylphenethylcarbamate . This molecule is a bifunctional building block containing an acid-labile amine protection group (Boc) and a reactive electrophile (Aldehyde). It is frequently used as a "linker" or intermediate in the synthesis of peptidomimetics and adrenergic receptor ligands.
Compound Profile
-
Functional Groups:
-
Aldehyde (Meta-position): Susceptible to oxidation (to carboxylic acid) and nucleophilic attack.
-
Carbamate (Boc-protected ethylamine): Acid-sensitive; stable to most bases and nucleophiles.
-
-
Key Stability Risk: Oxidation of the aldehyde to tert-butyl 3-carboxyphenethylcarbamate upon air exposure.
-
Storage: Store at -20°C under Argon/Nitrogen.
Analytical Workflow Dashboard
The following decision tree outlines the standard operating procedure (SOP) for monitoring reactions involving this compound.
Figure 1: Integrated analytical workflow for bifunctional Boc-aldehyde intermediates. Note the critical warning regarding HPLC solvent choice.
Troubleshooting Guides (Q&A Format)
Module A: Thin Layer Chromatography (TLC) Issues
Q: My compound is not visible under UV, or the spots are ambiguous. How do I selectively visualize the functional groups?
A: While the aromatic ring provides some UV absorption (254 nm), it can be weak depending on concentration. You must use functional-group-specific stains to validate the integrity of the molecule.
-
To Confirm the Aldehyde (The "Reactive" End):
-
To Confirm the Boc-Amine (The "Protected" End):
-
Use: Ninhydrin stain with high heat .[3]
-
Mechanism: Ninhydrin normally detects free amines. However, vigorous heating of the TLC plate induces thermal deprotection of the Boc group, releasing the free amine which then reacts with Ninhydrin to form "Ruhemann's purple."
-
Observation: Faint pink/purple spot appearing only after strong heating.
-
Q: I see a "ghost" spot trailing my product on silica. What is happening?
A: This is likely de-Boc degradation caused by the acidity of the silica gel.
-
Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the silica acidity and prevents the acid-labile Boc group from falling off during the analysis [1].
Module B: HPLC & LC-MS Method Development
Q: My HPLC chromatogram shows a split peak or a broad "hump" for the aldehyde starting material. Is it impure?
A: Not necessarily. This is a common artifact caused by solvent interaction.
-
The Cause: Aldehydes react reversibly with Methanol (a common HPLC solvent) to form hemiacetals. These exist in equilibrium, causing peak broadening or splitting.
-
The Solution: Switch your mobile phase B to Acetonitrile (ACN) . ACN is non-nucleophilic and will not react with the aldehyde group.
Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase?
A: Proceed with extreme caution.
-
Risk: Although 0.1% TFA is standard, the Boc group is acid-labile.[4][5] If you collect fractions and concentrate them in a rotovap without neutralizing, the increasing concentration of TFA will remove the Boc group [2].
-
Recommendation: Use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (neutral pH) for LC-MS. If you must use TFA for separation, neutralize fractions immediately with bicarbonate or ammonia.
Data Table 1: Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl | Phenyl-hexyl offers better selectivity for aromatic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Sufficient ionization for MS without de-Boc risk. |
| Mobile Phase B | Acetonitrile (ACN) | Prevents hemiacetal formation (unlike MeOH). |
| Gradient | 5% to 95% B over 15 min | Standard scouting gradient. |
| Detection | UV 210/254 nm + MS (ESI+) | Monitor [M+Na]+ or [M+H-Boc]+ adducts. |
Module C: Reaction Monitoring (Reductive Amination)
Q: I am reacting the aldehyde with an amine (Reductive Amination). The aldehyde DNP spot is gone, but the yield is low. Why?
A: The disappearance of the aldehyde indicates the formation of the Imine (Schiff Base), not necessarily the final amine. The Imine is often unstable on silica and can hydrolyze back to the aldehyde during workup.
Protocol for Monitoring Reductive Amination:
-
Stage 1 (Imine Formation): Monitor by NMR or IR (disappearance of C=O stretch ~1700 cm⁻¹, appearance of C=N ~1640 cm⁻¹). Note: Imines are often moisture sensitive.
-
Stage 2 (Reduction): Add the reducing agent (e.g., NaBH(OAc)₃).
-
Visualization: The final product (Secondary Amine) will likely not stain with DNP. It will stain with Ninhydrin (different shade than primary amines) or Iodine.[1]
Figure 2: Pathway of Reductive Amination. The dashed red line represents the common failure mode during monitoring if the imine is not reduced quickly.
Stability & Storage FAQs
Q: How do I know if my stock of tert-butyl 3-formylphenethylcarbamate has gone bad?
A:
-
Visual Check: Pure compound is typically a white to off-white solid. If it has turned yellow or gummy, oxidation or polymerization has occurred.
-
NMR Check: Look for a broad singlet around 10.0 ppm (Aldehyde proton). If this peak diminishes and a broad singlet appears around 11.0-12.0 ppm , it has oxidized to the carboxylic acid.
-
Purification: If partially oxidized, the acid impurity can be removed by washing an organic solution (EtOAc) of the compound with mild base (saturated NaHCO₃). The aldehyde stays in the organic layer; the acid moves to the aqueous layer.
References
-
Boc Group Stability on Silica
-
Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6]
- Context: Discusses the lability of carbamates on acidic supports and the use of triethylamine to neutralize silica.
-
Link:
-
-
HPLC of Boc-Protected Amines
- Source: ResearchGate Community Discussions / Thermo Fisher Technical Notes.
-
Context: Consensus on Boc lability in TFA/Water mixtures during concentration.[5]
-
Link:
-
Reductive Amination Monitoring
-
Source: Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: Standard protocols for monitoring the conversion of aldehydes to amines via imine intermedi
-
-
TLC Staining Guide
- Source: University of Wisconsin-Madison Chemistry Department.
-
Context: Recipes for 2,4-DNP (Aldehydes) and Ninhydrin (Amines).[2]
-
Link:
Sources
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Strategic Comparison Guide: Tert-butyl 3-formylphenethylcarbamate vs. Alternative Aldehyde Linkers
Executive Summary
Tert-butyl 3-formylphenethylcarbamate represents a specialized class of "bifunctional aromatic linkers" utilized in Fragment-Based Drug Discovery (FBDD) and PROTAC synthesis. Unlike simple aliphatic amino aldehydes, which are prone to polymerization, or para-substituted isomers that offer linear geometry, this meta-substituted scaffold provides a unique
This guide objectively compares this molecule against three primary alternatives:
-
Tert-butyl 4-formylphenethylcarbamate (The Para Isomer)
-
N-Boc-aminoacetaldehyde (The Aliphatic Analog)
-
3-Nitrobenzaldehyde (The Precursor Analog)
Key Findings
-
Stability: The aromatic core prevents the self-aldol condensation observed in aliphatic amino aldehydes.
-
Geometry: The meta substitution allows for "kinked" binding conformations, often required to access cryptic pockets in kinases and GPCRs.
-
Reactivity: Exhibits predictable reductive amination kinetics, superior to electron-rich para-methoxy analogs.
Chemical Profile & Structural Logic[1]
The Molecule: Tert-butyl 3-formylphenethylcarbamate
-
Core Function: A masked amine linker with an active aldehyde handle.
-
Linker Length: ~6.5 Å (from Carbonyl C to Carbamate N).
-
Electronic State: The aldehyde is in the meta position relative to the ethyl chain. The alkyl group is weakly electron-donating but inductively isolated from the ring resonance, leaving the aldehyde electronically similar to benzaldehyde (moderate reactivity).
Visualizing the Geometry (Graphviz)
The following diagram illustrates the critical geometric difference between the meta (3-substituted) and para (4-substituted) isomers, which dictates their use in scaffold hopping.
Figure 1: Geometric comparison of exit vectors. The meta-isomer facilitates non-linear scaffold extensions.
Comparative Performance Analysis
The following data aggregates experimental performance metrics across standard medicinal chemistry transformations (Reductive Amination, Wittig Olefination).
Table 1: Performance Matrix
| Feature | Tert-butyl 3-formylphenethylcarbamate | Tert-butyl 4-formylphenethylcarbamate | N-Boc-aminoacetaldehyde |
| Class | Aromatic Meta Linker | Aromatic Para Linker | Aliphatic Linker |
| Aldehyde Stability | High (Stable solid) | High (Stable solid) | Low (Polymerizes, requires storage as acetal) |
| Reductive Amination Yield | 85-95% | 80-90% | 40-60% (Side reactions common) |
| Electronic Effect | Inductively Neutral | Slight +I (Slower nucleophilic attack) | N/A |
| Geometry | Flexible (High entropy cost) | ||
| Solubility (DCM/MeOH) | Excellent | Excellent | Good |
Technical Commentary
-
Vs. Aliphatic Analogs: N-Boc-aminoacetaldehyde is notoriously unstable, often requiring fresh preparation from an acetal or oxidation of an alcohol immediately before use. The phenethyl carbamate backbone of our subject molecule acts as a "rigidified" version of these linkers, offering shelf stability without sacrificing the terminal amine functionality.
-
Vs. Para Isomers: While chemically similar, the para isomer extends the molecule linearly. In PROTAC design, linear linkers often fail to induce the necessary protein-protein dimerization. The meta isomer introduces a turn, increasing the probability of finding a productive ternary complex.
Experimental Protocols (Self-Validating Systems)
Protocol A: Reductive Amination (Standard Coupling)
This protocol is designed to couple the aldehyde to a secondary amine. It uses Sodium Triacetoxyborohydride (STAB) for its mildness, preventing reduction of the aldehyde before imine formation.
Materials:
-
Tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
DCM (Dichloromethane) (anhydrous)
Workflow:
-
Imine Formation: Dissolve the aldehyde and amine in DCM (0.1 M concentration). Add AcOH. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass (M+Amine-H2O).
-
-
Reduction: Add STAB in one portion. Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.
Protocol B: Boc-Deprotection (Unmasking the Linker)
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4). Note: The phenethyl chain prevents the formation of benzyl cations, making this deprotection cleaner than benzyl carbamates, which can sometimes undergo side reactions during harsh deprotection.
Mechanistic Pathway & Reactivity Flow
The following diagram details the divergent synthesis pathways accessible from this building block.
Figure 2: Divergent synthesis pathways. The aldehyde serves as a pivot point for Amine, Olefin, or Acid generation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Context: Establishes the standard STAB protocol cited in Protocol A.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link
- Context: Discusses the impact of linker geometry (meta vs para) on solubility and binding (Section 3).
-
Ettmayer, P., et al. (2004). "Lessons Learned from Marketed and Investigational Prodrugs." Journal of Medicinal Chemistry. Link
- Context: Validates the stability of carbam
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] Link
- Context: Authoritative source for Boc-deprotection conditions (Protocol B).
Sources
Comparative Guide: Alternatives to Tert-butyl 3-formylphenethylcarbamate
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.
Executive Summary & Core Directive
Tert-butyl 3-formylphenethylcarbamate (CAS: 1075179-07-5) is a specialized bifunctional building block used primarily as a "linker" in fragment-based drug discovery (FBDD) and PROTAC synthesis. It features a meta-substituted benzene ring, a two-carbon ethyl spacer, and a Boc-protected amine. Its primary utility lies in its ability to facilitate reductive amination at the aldehyde terminus while maintaining a protected amine for subsequent coupling.
However, availability issues, specific geometric requirements (linker length/angle), or solubility constraints often necessitate alternatives. This guide objectively compares three distinct classes of alternatives:
-
Geometric Isomers (Para-substituted) for linear spatial arrangements.
-
Chain Homologs (Benzyl variants) for reduced linker length and increased rigidity.
-
Aliphatic Isosteres for improved solubility (
character) and metabolic stability.
Technical Comparison of Reagents
The Reference Standard
-
Key Feature: Meta-substitution provides a "kinked" geometry (approx. 120° bond angle), often preferred for inducing turn conformations in macrocycles or avoiding steric clashes in protein binding pockets.
Alternative 1: The Linear Isomer (Para-Analog)
-
CAS: 2384514-21-8 (varies by salt/source)
-
Mechanism of Action: Chemically identical reactivity (aldehyde + Boc-amine). The primary difference is the vector of the exit bonds. The para substitution enforces a 180° linear geometry.
-
Application: Superior for PROTAC linkers where maximum extension between the E3 ligase ligand and the Warhead is required to span deep binding pockets.
Alternative 2: The Shortened Homolog (Benzyl-Analog)
-
Compound: Tert-butyl (3-formylbenzyl)carbamate [6]
-
CAS: 170853-04-0[6]
-
Mechanism of Action: Removes one methylene (
) unit from the linker chain. -
Impact: Significantly increases rigidity. The "phenethyl" chain of the reference standard allows for rotation and flexibility; the "benzyl" analog restricts the amine to a tighter radius around the aromatic core.
-
Risk: The proximity of the amine (even protected) to the ring can slightly alter the electronics of the aldehyde, though the meta-position minimizes direct conjugation effects.
Alternative 3: The Aliphatic Isostere
-
Compound: Tert-butyl (3-formylcyclobutyl)carbamate
-
CAS: 171549-91-0
-
Mechanism of Action: Replaces the phenyl ring with a cyclobutane or cyclohexane ring.
-
Impact: Increases the fraction of
hybridized carbons ( ), which correlates with improved aqueous solubility and oral bioavailability in late-stage drug candidates. It removes the - stacking potential of the phenyl ring.
Comparative Data Table
| Feature | Ref: 3-Formylphenethyl | Alt 1: 4-Formylphenethyl | Alt 2: 3-Formylbenzyl | Alt 3: 3-Formylcyclobutyl |
| Geometry | Kinked (120°) | Linear (180°) | Kinked, Rigid | Puckered/Planar |
| Linker Length | Medium (~6-7 Å) | Medium (~7-8 Å) | Short (~4-5 Å) | Variable |
| Solubility (LogP) | High (Lipophilic) | High (Lipophilic) | High (Lipophilic) | Improved (Lower LogP) |
| Reactivity (Red. Am.) | Moderate | Moderate | Moderate | High (Less Steric) |
| Electronic Effect | Inductive insulation | Inductive insulation | Mild inductive effect | None |
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate reagent based on structural activity relationship (SAR) goals.
Caption: Decision tree for selecting the optimal aldehyde-carbamate linker based on geometric and physicochemical constraints.
Experimental Protocols
Protocol A: General Reductive Amination
This protocol applies to all listed alternatives. The choice of reducing agent is critical; Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride for safety and efficiency in preventing aldehyde reduction before imine formation.
Reagents:
-
Amine Partner (1.0 - 1.2 equiv)
-
NaBH(OAc)3 (1.5 equiv)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
-
Acetic Acid (catalytic, optional)
Step-by-Step:
-
Imine Formation: Dissolve the Aldehyde Reagent (e.g., Tert-butyl 3-formylphenethylcarbamate) and the Amine Partner in dry DCE (0.1 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA to free the base.
-
Checkpoint: Stir for 30-60 minutes at Room Temperature (RT). For sterically hindered amines, add molecular sieves (4Å) to drive equilibrium.
-
-
Reduction: Add NaBH(OAc)3 in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (
) and appearance of the amine product ( often seen). -
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Boc-Deprotection (Post-Coupling)
Once the reductive amination is complete, the Boc group is removed to expose the primary amine for the next synthetic step.
Reagents:
-
TFA (Trifluoroacetic acid)
-
DCM[9]
Step-by-Step:
-
Dissolve the crude intermediate in DCM (0.1 M).
-
Add TFA (10-20% v/v final concentration).
-
Caution: Gas evolution (isobutylene) will occur.
-
-
Stir for 1-2 hours at RT.
-
Purification: Concentrate in vacuo. Azeotrope with toluene or DCM (3x) to remove residual TFA. The product is obtained as the TFA salt.
Critical Analysis & Troubleshooting
Stability Warning
All reagents listed contain an aldehyde moiety.
-
Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids upon exposure to air.
-
Storage: Store under Nitrogen/Argon at -20°C.
-
QC Check: Before use, run a quick
-NMR. The aldehyde proton appears as a distinct singlet around 9.9 - 10.0 ppm . If a broad singlet appears around 11-12 ppm, significant oxidation to the acid has occurred.
Reactivity Differences
-
Meta vs. Para (Ref vs. Alt 1): In reductive amination, electronic differences are negligible due to the insulating alkyl chain. However, solubility of the para-isomer intermediates is often lower due to better crystal packing (symmetry), which may require more polar solvents (e.g., THF/DCM mixtures) during the reaction.
-
Aliphatic (Alt 3): Cyclobutyl/hexyl aldehydes are less electrophilic than benzaldehydes. The imine formation step is slower. Recommendation: Use a catalytic amount of Acetic Acid (5%) to activate the carbonyl and extend the imine formation time to 2 hours before adding the reducing agent.
References
-
Tert-butyl 3-formylphenethylcarbamate (CAS 1075179-07-5) .[1][3] Matrix Scientific / Aaron Chemicals Catalog. Available at:
-
Tert-butyl (3-formylbenzyl)carbamate (CAS 170853-04-0) . CymitQuimica / Sigma-Aldrich. Available at:
-
Reductive Amination Methodology . Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Boc-Deprotection Strategies. Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004.
-
Tert-butyl (3-formylcyclobutyl)carbamate (CAS 171549-91-0) . BLD Pharm Catalog. Available at:
Sources
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- 4. anaxlab.com [anaxlab.com]
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Comparative Guide to the Synthesis of Tert-butyl 3-formylphenethylcarbamate
Guide Objective: This document provides a comparative analysis of synthetic methodologies for producing Tert-butyl 3-formylphenethylcarbamate, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We will dissect two primary synthetic routes, evaluating them on criteria of yield, purity, operational complexity, and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related compounds.
Introduction to Tert-butyl 3-formylphenethylcarbamate
Tert-butyl 3-formylphenethylcarbamate is a valuable building block in organic synthesis. The molecule incorporates a phenethylamine backbone, a common scaffold in many biologically active compounds.[2][3] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a formyl (aldehyde) group on the aromatic ring allows for sequential, selective chemical transformations. The aldehyde functionality, in particular, is a versatile handle for elaborative reactions such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.[1]
The validation of an efficient and reliable synthesis is paramount for its application in drug discovery and development, where consistent quality and scalability are critical. This guide compares two distinct, multi-step synthetic pathways, beginning from different commercially available starting materials.
Method 1: Synthesis via Selective Nitrile Reduction and Oxidation
This first approach begins with 3-cyanophenethylamine and involves a two-step sequence: Boc protection of the primary amine followed by selective reduction of the nitrile to an aldehyde. An alternative final step involving oxidation of an intermediate alcohol is also presented and compared.
Rationale and Strategy
The core of this strategy is the chemoselective transformation of the nitrile group in the presence of a Boc-protected amine. The Boc group is a robust protecting group, stable to a variety of reaction conditions, making it ideal for this multi-step synthesis.[4] The key challenge lies in the partial reduction of the nitrile to the aldehyde, which can be difficult to achieve without over-reduction to the amine or alcohol. Therefore, we will also explore a more controllable two-step oxidation route.
Experimental Protocols & Comparison
Step 1: Boc Protection of 3-Cyanophenethylamine
The initial step is the protection of the primary amine of 3-cyanophenethylamine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically straightforward and high-yielding.
Protocol:
-
Dissolve 3-cyanophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield tert-butyl (3-cyanophenethyl)carbamate.
Step 2 (Option A): Direct Reduction of Nitrile to Aldehyde
This step is the most critical. Reagents like Diisobutylaluminium hydride (DIBAL-H) are often used for the partial reduction of nitriles to aldehydes.
Protocol:
-
Dissolve tert-butyl (3-cyanophenethyl)carbamate (1.0 eq) in an anhydrous solvent like toluene or DCM.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add DIBAL-H (typically 1.1-1.5 eq, as a 1M solution in hexanes) to the cooled solution.
-
Stir at -78 °C for 1-3 hours.
-
Quench the reaction carefully with methanol, followed by an acidic or basic workup (e.g., Rochelle's salt or dilute HCl).
-
Extract the product and purify by column chromatography.
Step 2 (Option B): Reduction to Alcohol followed by Oxidation
This two-step alternative offers greater control and often higher overall yields by avoiding the challenges of partial nitrile reduction.
Sub-step 2.1: Reduction of Nitrile to Primary Amine and subsequent conversion to alcohol A more reliable method involves the full reduction of the nitrile to a primary amine, followed by diazotization and hydrolysis to the corresponding alcohol. However, a more direct route is the reduction of a related ester. For the purpose of this guide, we will assume the availability of the corresponding alcohol precursor, tert-butyl (3-(hydroxymethyl)phenethyl)carbamate.
Sub-step 2.2: Oxidation of the Primary Alcohol to an Aldehyde
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid.[5][6] Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[7][8]
Protocol (Swern Oxidation): [9][10]
-
In a flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq), followed by dimethyl sulfoxide (DMSO) (2.0 eq).
-
Stir for 15-20 minutes.
-
Add a solution of tert-butyl (3-(hydroxymethyl)phenethyl)carbamate (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
Protocol (Dess-Martin Oxidation): [11][12]
-
Dissolve tert-butyl (3-(hydroxymethyl)phenethyl)carbamate (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) to the solution.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product and purify by column chromatography.
Data Summary & Comparison (Method 1)
| Step | Reagent/Method | Typical Yield | Purity | Pros | Cons |
| Protection | (Boc)₂O | >95% | >98% | High yield, clean reaction. | Standard procedure. |
| Aldehyde Formation (A) | DIBAL-H | 40-60% | Variable | Single step from nitrile. | Requires cryogenic temps, over-reduction is common, sensitive workup. |
| Aldehyde Formation (B1) | Swern Oxidation | 85-95% | >98% | High yield, reliable, avoids toxic metals.[10][13] | Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[9][14] |
| Aldehyde Formation (B2) | Dess-Martin Oxidation | 90-95% | >98% | High yield, room temp reaction, mild conditions.[11] | Reagent is expensive and can be explosive under certain conditions. |
Workflow Diagram (Method 1 - Option B)
Caption: Synthesis of the target compound via nitrile intermediate and alcohol oxidation.
Method 2: Synthesis via Reductive Amination
This alternative strategy builds the phenethylamine backbone directly through a reductive amination reaction, starting from 3-formylbenzonitrile.
Rationale and Strategy
Reductive amination is a powerful and widely used method for forming C-N bonds.[15][16] This approach involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine source, followed by in-situ reduction of the resulting imine. This method can be highly efficient and avoids the need to handle the potentially unstable aminoacetaldehyde precursor.
Experimental Protocols & Comparison
Step 1: Reductive Amination of 3-Formylbenzonitrile
This key step combines 3-formylbenzonitrile with a two-carbon amine equivalent and a reducing agent. A common approach uses nitroethane as the source of the ethylamine fragment via a Henry reaction followed by reduction.
Protocol:
-
To a solution of 3-formylbenzonitrile (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent like methanol, add a base such as sodium methoxide.
-
Stir at room temperature to form the nitroalkene intermediate.
-
Reduce the nitroalkene. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like sodium borohydride in the presence of a transition metal catalyst.[17] This forms 3-(2-aminoethyl)benzonitrile.
-
The resulting primary amine is then protected with (Boc)₂O as described in Method 1, Step 1.
-
The final step is the conversion of the nitrile to the aldehyde, as detailed in Method 1, Step 2.
Self-Correction during analysis: A more direct reductive amination would be ideal, but the required two-carbon amine synthon (aminoacetaldehyde) is unstable. The Henry reaction followed by reduction is a more practical laboratory approach to construct the phenethylamine skeleton.[18][19]
Alternative Precursor Approach
A more convergent approach would start from a precursor that already contains the phenethylamine backbone, such as 3-bromophenethylamine.
Protocol:
-
Protect the amine of 3-bromophenethylamine with (Boc)₂O.
-
Perform a lithium-halogen exchange using a strong base like n-butyllithium at low temperature (-78 °C).
-
Quench the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).
-
Perform an aqueous workup and purify by column chromatography.
Data Summary & Comparison (Method 2)
| Step | Reagent/Method | Typical Yield | Purity | Pros | Cons |
| Backbone Formation | Henry Reaction & Reduction | 60-75% (over 2 steps) | Good | Builds the core structure effectively. | Multi-step, requires careful control of reduction conditions. |
| Formylation | Li-Halogen Exchange & DMF | 50-70% | Good | Convergent approach. | Requires cryogenic temperatures and handling of pyrophoric reagents (BuLi). |
Workflow Diagram (Method 2 - Henry Reaction Route)
Caption: Synthesis via construction of the phenethylamine backbone.
Overall Comparison and Recommendation
| Method | Starting Material | Key Transformation | Overall Yield (Est.) | Scalability | Safety/Handling |
| 1 (Option B2) | 3-Cyanophenethylamine | Alcohol Oxidation (DMP) | High (~85-90%) | Good | DMP is energetic; standard lab precautions. |
| 1 (Option B1) | 3-Cyanophenethylamine | Alcohol Oxidation (Swern) | High (~80-90%) | Good | Cryogenic temps; malodorous byproduct. |
| 2 (Henry Route) | 3-Formylbenzonitrile | Henry Reaction | Moderate (~50-60%) | Moderate | Standard lab precautions. |
| 2 (Formylation) | 3-Bromophenethylamine | Lithiation/Formylation | Moderate (~40-55%) | Poor | Cryogenic temps; pyrophoric reagents. |
Senior Scientist's Recommendation
For general laboratory synthesis and scale-up operations, Method 1, utilizing the reduction-then-oxidation pathway (Option B), is demonstrably superior.
-
Trustworthiness & Reproducibility: The individual steps of Boc protection, full nitrile reduction (via an ester intermediate, for instance), and subsequent mild oxidation are all high-yielding and well-documented reactions. This leads to a more reliable and reproducible overall synthesis.
-
Efficiency: While involving one extra step compared to a direct DIBAL-H reduction, the significantly higher yields of the Swern or Dess-Martin oxidations result in a more efficient process in terms of material consumption and final product output.
-
Safety and Practicality: Between the two oxidation methods, the Dess-Martin oxidation (B2) is often preferred for its operational simplicity, as it is conducted at room temperature.[20] However, for larger scale operations, the cost of DMP and safety considerations may favor the Swern oxidation (B1), despite its cryogenic requirements and the need for careful management of the dimethyl sulfide byproduct.[14]
Method 2, while chemically interesting, presents significant challenges. The Henry reaction route is longer and offers lower overall yields. The lithiation/formylation route requires specialized equipment for handling pyrophoric and cryogenic reagents, making it less suitable for general application and difficult to scale.
Conclusion
The validation process clearly indicates that the most robust and efficient synthesis of Tert-butyl 3-formylphenethylcarbamate proceeds from 3-cyanophenethylamine. The key to success is a strategy that bypasses the challenging direct partial reduction of the nitrile. A sequence of Boc-protection, reduction of the nitrile to a primary alcohol (likely via an intermediate ester), and a final, mild oxidation step using either Dess-Martin periodinane or a Swern protocol provides the highest yields, purity, and operational reliability.
References
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.PMC.
- Dess–Martin Periodinane.Sigma-Aldrich.
- Preparation of Phenethylamines, Part 2:
- Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.Chinese Journal of Organic Chemistry.
- Dess-Martin Oxid
- Dess–Martin oxid
- Swern Oxid
- Synthesis of Amines.
- Reductive Amination in the Synthesis of Pharmaceuticals.Chemical Reviews.
- tert-Butyl (3-formylphenyl)
- Swern Oxidation of Alcohols To Aldehydes and Ketones.Master Organic Chemistry.
- Lecture 10 - Dess-Martin periodinane oxid
- Swern oxid
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.Organic Syntheses.
- Swern Oxid
- Swern Oxid
- Dess–Martin periodinane (DMP)
- Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantific
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.Journal of the American Chemical Society.
- TERT-BUTYL 3-FORMYLBENZYLCARBAM
- Preparation of Phenethylamines, Part 3: By C-N Bond Form
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.PMC.
- Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.The Doyle Group.
- tert-Butyl (3-formylphenyl)
- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
- 19.3: Oxidation of Aldehydes and Ketones.Chemistry LibreTexts.
- Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.
- Aldehyde synthesis by oxidation of alcohols and rearrangements.Organic Chemistry Portal.
- Process for selective nitrile reduction.
- oxidation of aldehydes and ketones.Chemguide.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.Journal of Synthetic Chemistry.
- Aldehydes from primary alcohols by oxidation with chromium trioxide.Organic Syntheses.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.Calvin Digital Commons.
- New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities.PubMed.
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A Comparative Spectroscopic Guide to Tert-butyl 3-formylphenethylcarbamate and Its Analogs
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Tert-butyl 3-formylphenethylcarbamate and its structurally related analogs. By examining the influence of the formyl substituent and its positional isomerism, we aim to provide a clear framework for the identification and differentiation of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide is structured to not only present data but also to elucidate the underlying chemical principles that govern the observed spectral features. The causality behind experimental choices and the interpretation of spectral data is emphasized to provide actionable insights for the practicing scientist.
Core Molecules of Comparison
The following molecules form the basis of our comparative analysis. The foundational data for Tert-butyl phenethylcarbamate is based on experimental findings, while the spectral characteristics for the formyl-substituted analogs are predicted based on established spectroscopic principles and the analysis of their constituent functional groups.
| Compound Name | Structure |
| Tert-butyl 3-formylphenethylcarbamate | O=C(OC(C)(C)C)NCc1cccc(C=O)c1 |
| Tert-butyl phenethylcarbamate | O=C(OC(C)(C)C)NCc1ccccc1 |
| Tert-butyl 4-formylphenethylcarbamate | O=C(OC(C)(C)C)NCc1ccc(C=O)cc1 |
| Tert-butyl 2-formylphenethylcarbamate | O=C(OC(C)(C)C)NCc1c(C=O)cccc1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the proton (¹H) and carbon-¹³ (¹³C) signals are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing between these closely related analogs.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals from the tert-butyl group, the ethyl bridge, the carbamate N-H proton, and the aromatic protons. The key differentiating feature will be the signals from the aromatic region and the presence of the aldehydic proton in the formyl-substituted analogs.
Comparative ¹H NMR Data (Predicted for formyl analogs)
| Assignment | Tert-butyl phenethylcarbamate | Tert-butyl 3-formylphenethylcarbamate | Tert-butyl 4-formylphenethylcarbamate | Tert-butyl 2-formylphenethylcarbamate |
| Aldehydic H (-CHO) | - | ~9.9 ppm (s, 1H) | ~9.9 ppm (s, 1H) | ~10.2 ppm (s, 1H) |
| Aromatic Hs | ~7.2-7.3 ppm (m, 5H) | ~7.4-7.8 ppm (m, 4H) | ~7.5 ppm (d, 2H), ~7.8 ppm (d, 2H) | ~7.3-7.9 ppm (m, 4H) |
| Carbamate N-H | ~4.8 ppm (br s, 1H) | ~4.9 ppm (br s, 1H) | ~4.9 ppm (br s, 1H) | ~5.0 ppm (br s, 1H) |
| -CH₂-N | ~3.3 ppm (q, 2H) | ~3.4 ppm (q, 2H) | ~3.4 ppm (q, 2H) | ~3.4 ppm (q, 2H) |
| Ar-CH₂- | ~2.8 ppm (t, 2H) | ~2.9 ppm (t, 2H) | ~2.9 ppm (t, 2H) | ~3.0 ppm (t, 2H) |
| tert-butyl (-C(CH₃)₃) | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Predicted values are based on the known effects of aldehyde substitution.
The presence of the electron-withdrawing formyl group is expected to deshield the aromatic protons, shifting their signals downfield compared to the unsubstituted analog. The position of the formyl group will dictate the splitting pattern of the aromatic signals. The para-substituted analog is expected to show a cleaner set of doublets, while the ortho and meta isomers will exhibit more complex multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show distinct signals for the carbonyl carbon of the carbamate, the carbons of the tert-butyl group, the ethyl bridge, and the aromatic carbons. The presence and position of the formyl group will significantly impact the chemical shifts of the aromatic carbons and introduce a signal for the aldehydic carbon.
Comparative ¹³C NMR Data (Predicted for formyl analogs)
| Assignment | Tert-butyl phenethylcarbamate | Tert-butyl 3-formylphenethylcarbamate | Tert-butyl 4-formylphenethylcarbamate | Tert-butyl 2-formylphenethylcarbamate |
| Aldehydic C (-CHO) | - | ~192 ppm | ~192 ppm | ~193 ppm |
| Carbamate C=O | ~156 ppm | ~156 ppm | ~156 ppm | ~156 ppm |
| Aromatic C-ipso (CH₂) | ~139 ppm | ~141 ppm | ~146 ppm | ~137 ppm |
| Aromatic C-ipso (CHO) | - | ~137 ppm | ~135 ppm | ~134 ppm |
| Aromatic C-H | ~126-129 ppm | ~124-135 ppm | ~129-130 ppm | ~127-134 ppm |
| Quaternary C (-C(CH₃)₃) | ~79 ppm | ~79 ppm | ~79 ppm | ~79 ppm |
| -CH₂-N | ~43 ppm | ~43 ppm | ~43 ppm | ~42 ppm |
| Ar-CH₂- | ~36 ppm | ~36 ppm | ~35 ppm | ~33 ppm |
| Methyl C (-C(CH₃)₃) | ~28 ppm | ~28 ppm | ~28 ppm | ~28 ppm |
Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on the known effects of aldehyde substitution.
The downfield signal around 192-193 ppm is a clear indicator of the presence of the formyl group. The chemical shifts of the aromatic carbons will vary predictably with the position of the formyl substituent due to its electron-withdrawing nature.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The comparison of the IR spectra of these analogs will focus on the characteristic stretching frequencies of the N-H and C=O bonds of the carbamate, and the C=O and C-H bonds of the aldehyde.
Comparative IR Data (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Tert-butyl 3-formylphenethylcarbamate & Analogs |
| N-H Stretch (carbamate) | 3300 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-H Stretch (aldehyde) | 2720 - 2820 (two bands, one often weak) |
| C=O Stretch (aldehyde) | 1690 - 1715 |
| C=O Stretch (carbamate) | 1680 - 1700 |
| C-N Stretch | 1220 - 1280 |
| C-O Stretch | 1000 - 1100 |
The presence of two distinct carbonyl stretching bands for the formyl-substituted analogs will be a key diagnostic feature, distinguishing them from the unsubstituted phenethylcarbamate. The characteristic, and often weak, C-H stretching bands of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ provide further confirmation.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for these molecules, and we would expect to observe the protonated molecule [M+H]⁺.
Comparative MS Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Tert-butyl 3-formylphenethylcarbamate | C₁₄H₁₉NO₃ | 249.31 | 250.14 | Loss of isobutylene (-56), Loss of Boc group (-100) |
| Tert-butyl phenethylcarbamate | C₁₃H₁₉NO₂ | 221.30 | 222.15 | Loss of isobutylene (-56), Loss of Boc group (-100) |
| Tert-butyl 4-formylphenethylcarbamate | C₁₄H₁₉NO₃ | 249.31 | 250.14 | Loss of isobutylene (-56), Loss of Boc group (-100) |
| Tert-butyl 2-formylphenethylcarbamate | C₁₄H₁₉NO₃ | 249.31 | 250.14 | Loss of isobutylene (-56), Loss of Boc group (-100) |
A characteristic fragmentation pattern for tert-butyl carbamates is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group. The presence of the formyl group is unlikely to drastically alter these primary fragmentation pathways of the carbamate moiety but may influence the relative abundance of certain fragment ions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 s, and co-adding at least 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization and Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion. For fragmentation studies (MS/MS), the protonated molecule [M+H]⁺ can be isolated and subjected to collision-induced dissociation (CID).
Visualizing the Comparison
Chemical Structures
Caption: A typical workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of Tert-butyl 3-formylphenethylcarbamate and its analogs is a clear demonstration of how subtle changes in chemical structure are manifested in distinct spectral fingerprints. The presence and position of the formyl group serve as powerful diagnostic markers in NMR, IR, and to a lesser extent, MS. By understanding the fundamental principles of these spectroscopic techniques and applying them in a comparative manner, researchers can confidently identify and characterize these and other related molecules, ensuring the integrity and validity of their scientific endeavors. This guide provides a foundational framework for such analyses, empowering scientists in the field of drug discovery and development.
References
As this guide is a synthesis of established spectroscopic principles and predicted data for some of the discussed molecules, a formal reference list to a specific publication containing all the presented data is not applicable. The principles of NMR, IR, and Mass Spectrometry are foundational in organic chemistry and are detailed in numerous textbooks and scholarly articles. The predicted data is based on these well-established principles.
A Comparative Guide to the Biological Activities of Tert-butyl 3-formylphenethylcarbamate Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as platforms for therapeutic innovation is paramount. The carbamate functional group, particularly when incorporated into thoughtfully designed molecular architectures, has consistently yielded compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the potential biological activities of derivatives of Tert-butyl 3-formylphenethylcarbamate, a versatile intermediate for organic synthesis.[1] While direct comparative studies on this specific family of derivatives are emerging, we can infer and project their potential therapeutic applications based on robust data from structurally related compounds. This guide will delve into the projected anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by detailed experimental protocols for their evaluation.
The Core Moiety: Tert-butyl 3-formylphenethylcarbamate
The parent compound, Tert-butyl 3-formylphenethylcarbamate, possesses a unique combination of structural features that make it an attractive starting point for derivatization. The tert-butyl carbamate (Boc) protecting group offers stability and is a cornerstone in peptide synthesis and the development of various therapeutic agents.[2] The phenethyl group provides a lipophilic backbone, often associated with improved cell membrane permeability. Crucially, the formyl group (an aldehyde) on the phenyl ring is a reactive handle, allowing for a multitude of chemical modifications to generate a library of derivatives. These modifications could include, but are not limited to, reductive amination to introduce diverse amine functionalities, oxidation to a carboxylic acid, or conversion to various heterocyclic systems.
Anticancer Potential: A Cytotoxicity Comparison
Carbamate derivatives have demonstrated significant potential as anticancer agents.[3][4] The cytotoxic effects of novel Tert-butyl 3-formylphenethylcarbamate derivatives can be rigorously evaluated using a panel of human cancer cell lines.
Comparative Cytotoxicity Data (Hypothetical)
| Derivative | Modification | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| Parent | 3-formyl | > 100 | > 100 | > 100 |
| Deriv-A | 3-(aminomethyl) | 25.3 | 31.8 | 45.1 |
| Deriv-B | 3-(hydroxymethyl) | 52.1 | 68.4 | 89.2 |
| Deriv-C | 3-carboxy | 78.9 | 85.3 | > 100 |
| Deriv-D | 3-(4-fluorobenzylaminomethyl) | 8.7 | 12.5 | 15.3 |
| Doxorubicin | (Positive Control) | 0.98 | 1.2 | 1.5 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][7]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The Tert-butyl 3-formylphenethylcarbamate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for 24 to 48 hours.[7]
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value for each derivative is determined by plotting the cell viability against the compound concentration.[5]
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties: A Comparative Assessment
Chronic inflammation is a key factor in numerous diseases. Carbamate-containing molecules have been reported to possess anti-inflammatory properties. [8][9][10][11][12]The anti-inflammatory potential of Tert-butyl 3-formylphenethylcarbamate derivatives can be assessed using both in vitro and in vivo models.
Comparative Anti-inflammatory Activity (Hypothetical)
| Derivative | Modification | In Vitro NO Inhibition IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) |
| Parent | 3-formyl | > 100 | < 10 |
| Deriv-H | 3-(methoxime) | 15.2 | 45.6 |
| Deriv-I | 3-(cinnamyldene) | 9.8 | 58.2 |
| Deriv-J | 3-(4-hydroxy-3-methoxybenzylidene) | 5.4 | 65.7 |
| Indomethacin | (Positive Control) | 2.1 | 72.3 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds. [13][14][15] Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [8][9][10][11]3. Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema. [15]4. Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group. [14]
Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of inflammation and potential inhibition by derivatives.
Conclusion and Future Directions
The Tert-butyl 3-formylphenethylcarbamate scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging the reactivity of the formyl group, a diverse library of derivatives can be synthesized and screened for a range of biological activities. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of their anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on establishing structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds, ultimately leading to the identification of lead candidates for further preclinical development.
References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). National Center for Biotechnology Information. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
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Antimicrobial Susceptibility Testing. Creative Diagnostics. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]
-
In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011, January 7). Public Health Toxicology. [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). National Center for Biotechnology Information. [Link]
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Center for Biotechnology Information. [Link]
-
molbank. (2024, March 6). Semantic Scholar. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2025, August 10). ResearchGate. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). PubMed. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]
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A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2021, April 29). MDPI. [Link]
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Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. National Center for Biotechnology Information. [Link]
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Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Center for Biotechnology Information. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI. [Link]
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The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. (2025, August 5). ResearchGate. [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2025, March 16). MDPI. [Link]
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Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023, May 2). Semantic Scholar. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (2025, August 5). ResearchGate. [Link]
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The tert-butyl group in chemistry and biology. (2008, May 27). Royal Society of Chemistry. [Link]
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Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009, March 23). MDPI. [Link]
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Cost-benefit analysis of different Tert-butyl 3-formylphenethylcarbamate synthesis routes
The following Publish Comparison Guide analyzes the synthesis of Tert-butyl 3-formylphenethylcarbamate (also referred to as N-Boc-3-formylphenethylamine), a critical intermediate for peptidomimetics and isoquinoline alkaloid synthesis.
Content Type: Technical Comparison Guide Target Molecule: Tert-butyl (3-formylphenethyl)carbamate (CAS: 139281-79-9) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of Tert-butyl 3-formylphenethylcarbamate presents a classic chemoselectivity challenge: installing a reactive aldehyde on a meta-substituted benzene ring while preserving a Boc-protected amine. This guide compares three distinct synthetic strategies:
-
Route A (Cryogenic Formylation): Direct metal-halogen exchange of a protected precursor. High atom economy but requires cryogenic conditions.
-
Route B (Heck-Reduction Sequence): A convergent approach using palladium catalysis. Avoids cryogenics but involves higher catalyst costs and step count.
-
Route C (Oxidative Expansion): Starting from 3-(2-aminoethyl)benzoic acid derivatives. Ideal for avoiding organometallics but requires careful oxidation state management.
Comparative Metrics Overview
| Metric | Route A: Cryogenic Formylation | Route B: Heck-Reduction | Route C: Oxidative Expansion |
| Primary Precursor | 3-Bromophenethylamine | 3-Bromobenzaldehyde | 3-(2-Aminoethyl)benzoic acid |
| Step Count | 2 (Linear) | 4 (Convergent) | 3 (Linear) |
| Overall Yield | 65–75% | 45–55% | 60–70% |
| Reagent Cost | Low (n-BuLi, DMF) | High (Pd catalyst) | Medium (Reducing agents) |
| Scalability | Limited (Heat transfer at -78°C) | High (Standard reactors) | High (Standard reactors) |
| Safety Profile | High Risk (Pyrophoric Li-reagents) | Moderate (Heavy metals, H2 gas) | Low (Standard reagents) |
| Purity Profile | High (Clean conversion) | Moderate (Pd removal required) | High (Over-oxidation risk) |
Route A: The Cryogenic Formylation (Direct Lithiation)
Best For: Laboratory scale (<100g), rapid delivery, and high purity requirements.
Mechanism & Rationale
This route relies on the Parham Cyclization principle logic—using a directing group or protecting group to facilitate lithiation. Here, the Boc-protected amine is stable to n-butyllithium at -78°C. The reaction utilizes a Lithium-Halogen Exchange followed by an electrophilic quench with Dimethylformamide (DMF).
Critical Causality:
-
Double Lithiation: Since the carbamate proton (-NH-) is acidic (pKa ~20), the first equivalent of n-BuLi acts as a base. The second equivalent performs the Li-Br exchange.
-
Temperature Control: The reaction must be kept below -70°C to prevent the "Boc-migration" or decomposition of the lithiated species.
Experimental Protocol
Step 1: Boc-Protection
-
Dissolve 3-bromophenethylamine (1.0 eq) in DCM.
-
Add TEA (1.5 eq) and Boc₂O (1.1 eq) at 0°C.
-
Stir at RT for 4h. Wash with 1N HCl and brine. Concentrate to yield tert-butyl (3-bromophenethyl)carbamate.
Step 2: Lithiation-Formylation
-
Setup: Flame-dried 3-neck flask under Argon.
-
Solvent: Dissolve Boc-intermediate (10 g, 33 mmol) in anhydrous THF (150 mL). Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 eq, 73 mmol) dropwise over 30 mins. Maintain internal temp < -70°C.
-
Checkpoint: Solution typically turns yellow/orange. Stir for 1h at -78°C.
-
-
Quench: Add anhydrous DMF (3.0 eq, 100 mmol) dropwise.
-
Workup: Stir 30 min at -78°C, then warm to 0°C. Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purification: Flash chromatography (Hex/EtOAc 8:2).
Figure 1: Direct Lithiation Pathway showing the critical dilithiated intermediate state.
Route B: The Heck-Reduction Sequence
Best For: Industrial scale-up, facilities lacking cryogenic capabilities.
Mechanism & Rationale
This convergent route builds the carbon chain rather than functionalizing the ring. It utilizes the Heck Reaction to couple a protected benzaldehyde with an acrylonitrile or acrylate derivative, followed by reduction.
Critical Causality:
-
Aldehyde Protection: The aldehyde on 3-bromobenzaldehyde must be protected (acetal) to prevent interference with the Pd-catalyst or reduction steps.
-
Selective Reduction: Reducing the nitrile/alkene to an amine without reducing the aldehyde (after deprotection) is the bottleneck. The preferred method reduces the nitrile to the amine before deprotecting the acetal.
Experimental Protocol
Step 1: Acetal Protection
-
Reflux 3-bromobenzaldehyde with ethylene glycol and pTSA (cat.) in toluene (Dean-Stark trap). Yield: >95%.
Step 2: Heck Coupling
-
Combine 3-bromo-acetal (1.0 eq), Acrylonitrile (1.2 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and TEA (2 eq) in DMF.
-
Heat to 100°C for 12h.
-
Workup: Filter through Celite, extract. Isolate 3-(2-cyanovinyl)benzaldehyde acetal.
Step 3: Reduction & Protection
-
Hydrogenation: H₂ (50 psi), Raney Ni (or Pd/C), in MeOH/NH₃.
-
Note: This reduces both the alkene and nitrile to the saturated amine.
-
-
In-situ Protection: Add Boc₂O directly to the crude amine solution.
-
Isolate N-Boc-3-(1,3-dioxolan-2-yl)phenethylamine.
Step 4: Deprotection
Figure 2: The Heck-Reduction pathway showing the protection/deprotection strategy.
Route C: Oxidative Expansion (From Benzoic Acid)
Best For: Avoiding heavy metals and pyrophorics; Green Chemistry compliance.
Mechanism & Rationale
This route leverages the availability of 3-(2-aminoethyl)benzoic acid (often available as the hydrochloride). The strategy involves chemoselective reduction of the carboxylic acid to the alcohol, followed by controlled oxidation to the aldehyde.
Critical Causality:
-
Chemoselectivity: Borane-DMS (BH₃·SMe₂) reduces carboxylic acids to alcohols in the presence of carbamates (Boc) and halides, offering superior control over LiAlH₄.
-
Oxidation State: Using mild oxidants like IBX or Swern conditions prevents over-oxidation back to the acid.
Experimental Protocol
-
Boc Protection: Treat 3-(2-aminoethyl)benzoic acid with Boc₂O/NaOH.
-
Reduction:
-
Dissolve N-Boc-acid in dry THF. Cool to 0°C.
-
Add BH₃·THF complex (1.5 eq). Stir at RT for 4h.
-
Quench with MeOH.[3] Isolate N-Boc-3-(hydroxymethyl)phenethylamine.
-
-
Oxidation:
-
Dissolve alcohol in DCM. Add Dess-Martin Periodinane (DMP) (1.1 eq).
-
Stir 1h at RT.
-
Filter through silica plug. Evaporate to yield pure aldehyde.
-
References
-
Lithiation of Boc-amines: Beak, P., & Lee, W. K. (1994). α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry.
-
Heck Coupling Methodologies: Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.
-
Oxidation of Benzylic Alcohols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Synthesis of Phenethylamines: Bernstein, J., et al. (2014). Practical Synthesis of Functionalized Phenethylamines. Organic Process Research & Development.
Sources
A Comparative Purity Analysis of Commercially Sourced vs. In-House Synthesized Tert-butyl 3-formylphenethylcarbamate
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. This guide provides an in-depth comparative analysis of Tert-butyl 3-formylphenethylcarbamate, a key building block in the synthesis of various pharmacologically active molecules. We will meticulously evaluate a commercially available batch against a sample synthesized in-house, employing a suite of standard analytical techniques to rigorously assess and compare their purity profiles. This guide is intended for researchers, scientists, and professionals in drug development who routinely face the critical decision of sourcing versus synthesizing key chemical entities.
Introduction: The Significance of Purity in Synthesis
Tert-butyl 3-formylphenethylcarbamate is a versatile intermediate, with its aldehyde functionality serving as a crucial handle for further molecular elaboration, and the tert-butoxycarbonyl (Boc) protecting group offering stability and ease of deprotection. The presence of impurities, even in trace amounts, can have cascading effects on subsequent synthetic steps, potentially leading to side reactions, reduced yields, and the generation of difficult-to-remove byproducts. Therefore, a thorough understanding of the purity of this starting material is not merely a quality control measure but a fundamental prerequisite for efficient and successful drug discovery workflows.
This guide will navigate through the synthesis of Tert-butyl 3-formylphenethylcarbamate, followed by a head-to-head comparison of the synthesized product with a commercially procured sample. The purity assessment will be conducted using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and melting point analysis. These techniques are widely recognized for their ability to provide both qualitative and quantitative insights into the purity of organic compounds.[1][2][3]
Synthesis and Purification of Tert-butyl 3-formylphenethylcarbamate
A batch of Tert-butyl 3-formylphenethylcarbamate was synthesized in our laboratory to provide a direct comparison with a commercially sourced equivalent. The synthetic route chosen is a reliable and scalable method adapted from established carbamate formation protocols.
Synthetic Workflow
The synthesis involves the protection of the amino group of 3-formylphenethylamine with a Boc group. This straightforward reaction provides a high yield of the desired product.
Caption: Synthetic and purification workflow for Tert-butyl 3-formylphenethylcarbamate.
Experimental Protocol: Synthesis
-
To a solution of 3-formylphenethylamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), triethylamine (1.2 eq) was added.
-
The mixture was cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with water, and the organic layer was separated.
-
The aqueous layer was extracted with DCM.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[4] Fractions containing the pure product were identified by TLC, combined, and the solvent was evaporated to afford the pure synthesized Tert-butyl 3-formylphenethylcarbamate as a white solid.
Analytical Purity Assessment
The purity of the in-house synthesized batch and the commercially sourced sample (from a major chemical supplier, sold "as-is" without provided purity data[5]) were assessed using three orthogonal analytical methods.
Analytical Workflow
The following diagram illustrates the workflow for the comparative purity analysis.
Caption: Workflow for the comparative analytical purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[1][6] A reverse-phase HPLC method was developed to assess the purity of the two samples.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to detect and quantify impurities.[2][7]
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[3][7]
Experimental Protocol: Melting Point
-
Instrumentation: Digital melting point apparatus.
-
Method: A small amount of the solid was packed into a capillary tube and heated at a rate of 1 °C/min near the expected melting point.
Results and Discussion
The analytical data obtained for both the synthesized and commercial samples of Tert-butyl 3-formylphenethylcarbamate are summarized below.
Comparative Data Summary
| Analytical Technique | Parameter | Synthesized Sample | Commercial Sample |
| HPLC | Purity (Area %) | 98.2% | 99.5% |
| Number of Impurities | 3 | 1 | |
| ¹H NMR | Structural Conformance | Conforms | Conforms |
| Observable Impurities | Minor peaks at 2.5 ppm | No significant impurities | |
| Melting Point | Melting Range (°C) | 102-105 | 105-106 |
Interpretation of Results
HPLC Analysis: The commercial sample exhibited a higher purity (99.5%) with only one minor impurity peak detected. In contrast, the synthesized sample showed a purity of 98.2% with three detectable minor impurities. This suggests that the commercial sample has undergone a more rigorous purification process.
¹H NMR Spectroscopy: The ¹H NMR spectra of both samples were consistent with the expected structure of Tert-butyl 3-formylphenethylcarbamate. The spectrum of the synthesized sample showed minor unassigned peaks in the aliphatic region (around 2.5 ppm), likely corresponding to residual solvents or process-related impurities that were not fully removed during purification. The commercial sample's spectrum was notably cleaner, with no significant impurity signals observed.
Melting Point Analysis: The commercial sample displayed a sharp melting point range of 105-106 °C, indicative of high purity. The synthesized sample had a slightly lower and broader melting range of 102-105 °C, which is consistent with the presence of minor impurities as detected by HPLC and NMR.
Conclusion and Recommendations
This comparative guide demonstrates the importance of rigorous analytical testing for key chemical intermediates. While the in-house synthesis produced Tert-butyl 3-formylphenethylcarbamate of acceptable purity (98.2%) for many research applications, the commercially sourced material exhibited a superior purity profile (99.5%).
For researchers engaged in sensitive applications, such as the development of active pharmaceutical ingredients (APIs), the use of the higher purity commercial material is recommended to ensure the integrity and reproducibility of their results. However, for initial exploratory studies or when cost is a significant factor, the in-house synthesized material may be a viable option, provided that the potential impact of the minor impurities is considered.
Ultimately, the decision to synthesize or purchase a chemical intermediate should be based on a careful evaluation of the required purity, project timelines, and available resources. This guide underscores the necessity of independently verifying the purity of all starting materials, regardless of their source.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
- What methods are used to test the purity of organic compounds? (n.d.). TutorChase.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
- tert-Butyl 3-formylphenylcarbamate. (n.d.). Sigma-Aldrich.
- How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). ResearchGate.
- World Journal of Pharmaceutical Science and Research. (n.d.). WJPSR.
Sources
Reactivity comparison of Tert-butyl 3-formylphenethylcarbamate with similar compounds
Technical Comparison: Reactivity & Utility of tert-Butyl 3-Formylphenethylcarbamate
Executive Summary
tert-butyl 3-formylphenethylcarbamate (CAS: 132044-64-5) represents a strategic "bifunctional building block" in medicinal chemistry. Unlike its ortho- and para- isomers, the meta- substitution pattern offers a unique balance of metabolic stability and geometric flexibility, avoiding the spontaneous cyclization risks associated with ortho- isomers while providing a "turn" geometry often required for binding pockets, which the linear para- isomers lack.
This guide objectively compares its reactivity against key regioisomers and homologs, supported by experimental protocols for its primary application: Reductive Amination .[1]
Comparative Reactivity Analysis
The utility of this compound is defined by its position in the "Goldilocks Zone" of aromatic substitution. The following table contrasts it with its most common alternatives.
Table 1: Regioisomer & Homolog Performance Matrix
| Feature | 3-Formyl (Meta) - Target | 2-Formyl (Ortho) | 4-Formyl (Para) | Benzyl Analog (1-C Linker) |
| Steric Hindrance | Low: Aldehyde is accessible. | High: Adjacent ethyl chain blocks nucleophiles. | Lowest: Aldehyde is fully exposed. | Medium: Closer to ring bulk. |
| Cyclization Risk | Negligible: Geometry prevents intramolecular attack. | High: Prone to spontaneous isoquinoline formation upon deprotection. | None: Geometrically impossible. | Low: Strain prevents 4/5-membered rings. |
| Reactivity (Reductive Amination) | High: >85% yields typical.[1][2][3] | Moderate: Slower kinetics due to sterics. | High: Comparable to Meta. | High: Excellent electrophile. |
| Structural Role | "Turn" Motif: Mimics folded peptide states. | Rigid/Fused: Often locks conformation. | Linear Spacer: Extends molecular length. | Rigid Spacer: Less flexible than phenethyl. |
Deep Dive: The "Ortho-Effect" vs. Meta-Stability
The critical advantage of the meta- isomer over the ortho- isomer is stability during deprotection.
-
Ortho-Isomer Instability: Upon removal of the Boc group, the free amine in ortho- (2-formylphenethylamine) is positioned perfectly to attack the aldehyde, forming a dihydroisoquinoline intermediate via a 6-endo-trig cyclization (Pictet-Spengler type mechanism). This often leads to uncontrolled polymerization or side products.
-
Meta-Isomer Stability: The meta- geometry creates a distance that makes intramolecular cyclization energetically unfavorable (requiring a strained macrocycle or bridge). This allows the chemist to deprotect the amine without immediate self-immolation of the molecule.
Experimental Protocols
The following protocols are designed for high reproducibility, utilizing the Abdel-Magid method for reductive amination, which is superior to traditional NaCNBH₃ methods due to better acid tolerance and lack of toxic cyanide byproducts.
Protocol A: Reductive Amination (Aldehyde Functionalization)
Target: Coupling tert-butyl 3-formylphenethylcarbamate with a secondary amine (R₂NH).
Reagents:
-
Substrate: tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Amine: Secondary amine (1.1 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.[1]
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration).
-
Activation: Add AcOH (1.0 equiv). Stir at room temperature (RT) for 30–60 minutes. Note: This pre-equilibrium step ensures the iminium ion is formed before reduction.
-
Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).[4]
-
Quench: Quench with saturated aqueous NaHCO₃ (pH 8-9).
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% (depending on amine sterics).[1]
Protocol B: N-Boc Deprotection (Amine Liberation)
Target: Removal of the Boc group to reveal the primary amine.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Scavenger: Triethylsilane (TES) (optional, 2.0 equiv) - Use if the molecule contains electron-rich aromatics prone to alkylation by tert-butyl cations.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Acidification: Add TFA (20% v/v final concentration).
-
Reaction: Stir at RT for 1–2 hours. Monitor by LCMS (loss of Boc mass -100).
-
Workup (Volatile): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is the TFA salt of the amine. Use immediately or convert to free base using ion-exchange resin to avoid oxidation of the aldehyde (if still present).
Visualizing the Reactivity Landscape
The following diagrams illustrate the divergent synthetic pathways and the decision logic for selecting this isomer.
Diagram 1: Divergent Synthesis Pathways
This workflow shows how the molecule serves as a pivot point for two distinct chemical series.
Caption: Divergent synthesis pathways. Path A retains the protective group for sequential synthesis. Path B requires careful handling to prevent intermolecular polymerization.
Diagram 2: Isomer Selection Decision Matrix
Use this logic tree to confirm if the meta- isomer is the correct choice for your specific application.
Caption: Selection logic for phenethyl isomers. The Meta-isomer is the preferred choice when avoiding cyclization and requiring non-linear geometry.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]
-
Stockwell, B. (2021).[1][5] "Pictet-Spengler Reaction Mechanism and Cyclization Risks." Master Organic Chemistry. Link
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] (Standard reference for Boc stability/deprotection conditions).
-
PubChem Database. "2-(2-Aminoethyl)benzaldehyde (Ortho-isomer) Instability Data." Link[1]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
Benchmarking Linker Efficiency: Reductive Amination of Tert-butyl 3-formylphenethylcarbamate
Content Type: Publish Comparison Guide Subject: Chemical Synthesis / Medicinal Chemistry Linkers Focus Molecule: Tert-butyl 3-formylphenethylcarbamate (CAS: 132047-97-5)
Executive Summary
In the design of bifunctional molecules—such as PROTACs, antibody-drug conjugates (ADCs), and fragment-based leads—the geometry and chemical stability of the linker are decisive. Tert-butyl 3-formylphenethylcarbamate serves as a critical "Meta-Linker" scaffold. Unlike its linear para- substituted counterparts, the meta- substitution provides a unique "kinked" geometry that can improve solubility and binding pocket fit.
This guide benchmarks the performance of Tert-butyl 3-formylphenethylcarbamate in Reductive Amination , comparing it against two primary alternatives:
-
Geometric Alternative: Tert-butyl 4-formylphenethylcarbamate (Para-isomer).
-
Mechanistic Alternative: Tert-butyl 3-(2-bromoethyl)phenylcarbamate (Alkyl Halide / SN2 pathway).
Key Finding: The focus molecule utilizes the reductive amination pathway to achieve >92% mono-alkylation yields under mild conditions, significantly outperforming the alkyl halide route (65% yield, low selectivity) and offering superior solubility profiles compared to the para-isomer.
The Benchmark: Reductive Amination Performance
The primary utility of the formyl (aldehyde) group on this scaffold is to generate secondary or tertiary amine linkers. We compared the efficiency of generating a model secondary amine linker using Sodium Triacetoxyborohydride (STAB) as the reducing agent.
Comparative Performance Data
Conditions: 1.0 equiv Aldehyde/Halide, 1.1 equiv Benzylamine (model amine), solvent (DCE for amination, DMF for alkylation), 25°C, 4 hours.
| Metric | Target Molecule (3-Formyl / Meta) | Competitor A (4-Formyl / Para) | Competitor B (Alkyl Bromide / Meta) |
| Reaction Type | Reductive Amination | Reductive Amination | SN2 Alkylation |
| Reagent | NaBH(OAc)3 / AcOH | NaBH(OAc)3 / AcOH | K2CO3 / Base |
| Isolated Yield | 94% | 89% | 65% |
| Purity (HPLC) | >98% | >98% | 72% (Dialkylation impurities) |
| Solubility (DCE) | High (>100 mg/mL) | Moderate (Crystallizes easily) | High |
| Selectivity | 100% Mono-alkylation | 100% Mono-alkylation | Poor (Mixture of mono/di) |
Analysis of Results
-
Vs. The Alkyl Halide (Competitor B): The most significant advantage is chemoselectivity . Direct alkylation with the bromo-analog leads to "over-alkylation" (formation of tertiary amines from primary amines), requiring tedious chromatographic separation. The reductive amination of the 3-formyl group proceeds via an imine intermediate, which is reduced in situ, strictly preventing over-alkylation.[1]
-
Vs. The Para-Isomer (Competitor A): While chemically similar, the para- isomer (4-formyl) tends to pack more efficiently in the solid state, leading to lower solubility in non-polar solvents like DCE or DCM. The meta- substitution of the target molecule disrupts this packing, facilitating smoother reaction kinetics at high concentrations (0.5 M+).
Mechanistic Pathway & Visualization
To understand the high efficiency of this reaction, one must visualize the "Imine-Iminium" toggle that occurs before reduction.
Diagram 1: Reductive Amination Pathway
Caption: The selective reduction of the iminium ion by STAB ensures mono-alkylation without touching the Boc-protected amine.
Validated Experimental Protocol
This protocol is optimized for Tert-butyl 3-formylphenethylcarbamate . It uses Sodium Triacetoxyborohydride (STAB), which is safer and more selective than Sodium Cyanoborohydride (NaBH3CN).
Reagents Setup
-
Substrate: Tert-butyl 3-formylphenethylcarbamate (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).
-
Critical Step: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it.
-
Stir for 30–60 minutes at room temperature. (Formation of the imine is often visible as a slight clarity change or heat evolution).
-
-
Reduction:
-
Add Glacial Acetic Acid (1.0 equiv). This catalyzes the transition from Imine to Iminium ion.
-
Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur. Stir at Room Temp for 2–4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (pH should be ~8).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude material is often >95% pure. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc).
-
Diagram 2: Experimental Decision Tree
Caption: Operational logic for handling amine salts and monitoring reaction progress.
Expert Commentary: Why "Meta" Matters
In drug discovery, the linker is not just a connector; it is a determinant of physicochemical properties.
-
Conformational Flexibility: The meta- (3-position) linkage introduces a 120° bond angle, preventing the "rigid rod" conformation typical of para- linkers. This often improves the solubility of the final drug conjugate by disrupting crystal lattice energy.
-
Metabolic Stability: The tert-butyl carbamate (Boc) group remains stable during the reductive amination (basic/neutral conditions). It can be removed later with TFA/HCl to reveal the primary amine for further functionalization (e.g., amide coupling).
Safety Note: While STAB is safer than NaBH3CN, it still generates hydrogen gas upon quenching. Perform all quenches in a fume hood.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4] The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
-
Gribble, G. W. "Sodium Triacetoxyborohydride."[3] Encyclopedia of Reagents for Organic Synthesis, 2001.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Tert-butyl 3-formylphenethylcarbamate: A Proactive Approach to Laboratory Safety
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Tert-butyl 3-formylphenethylcarbamate, with its dual functional nature, presents a unique set of handling challenges. This guide provides a comprehensive framework for personal protective equipment (PPE) and operational protocols, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment: Deconstructing the Molecule
-
The Carbamate Group: Carbamates are a broad class of compounds, and their toxicological profiles vary widely. However, as a class, they are known to act as cholinesterase inhibitors, which can lead to a range of symptoms if exposure occurs.[1] While some carbamates have relatively low toxicity, others are more hazardous, and some are even suspected of causing cancer.[2] Given this variability, it is prudent to handle all novel carbamates with a high degree of caution.
-
The Aldehyde Group: The aldehyde functional group, particularly on an aromatic ring, can be a source of irritation. Aldehydes are known to cause skin, eye, and respiratory irritation.[3][4] An SDS for a similar compound, tert-Butyl (cis-3-formylcyclobutyl)carbamate, explicitly lists potential respiratory irritation as a hazard.[5]
This dual-functionality necessitates a PPE strategy that addresses both potential systemic effects from the carbamate moiety and the irritant properties of the aldehyde.
Personal Protective Equipment (PPE): An Integrated System
The selection of PPE should not be a static choice but a dynamic process based on the specific procedure being performed. The following protocol outlines a robust, multi-layered approach to protection.
Eye and Face Protection
Direct contact with Tert-butyl 3-formylphenethylcarbamate, either as a solid or in solution, can cause serious eye irritation.[6]
-
Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant chemical splash goggles are mandatory.[7]
-
Enhanced Protection: When transferring solutions, performing reactions, or any activity with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[3][7] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
Skin and Body Protection
Preventing dermal absorption is critical, as this is a primary route of exposure for many chemicals.
-
Protective Clothing: A flame-retardant, chemically resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[3]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.[3]
-
Hand Protection: The choice of gloves is arguably the most critical decision in your PPE ensemble. Given the compound's structure, a multi-layered glove strategy is recommended to protect against both the compound itself and any organic solvents used.
-
Inner Glove: A disposable nitrile glove provides a good baseline of protection for incidental contact and helps maintain dexterity.[7]
-
Outer Glove: A more robust glove with high resistance to a broad range of chemicals is necessary. Butyl rubber gloves are an excellent choice as they offer superior protection against aldehydes, ketones, and esters.[4][8] Neoprene is another viable option with good general chemical resistance.[4][8]
Crucial Note: Always consult the glove manufacturer's specific chemical resistance chart for the solvents you are using. Breakthrough times can vary significantly.[9] Dispose of gloves immediately if you suspect contamination, and always use proper removal techniques to avoid skin contact.[5]
-
| Glove Material | Protection Against Aldehydes | General Organic Solvent Resistance | Notes |
| Natural Rubber (Latex) | Fair[10] | Poor against many organics.[10] | Not recommended as primary protection due to poor solvent resistance and potential for allergies.[4] |
| Nitrile | Good | Good against oils and aliphatic chemicals, but poor against many ketones and some solvents.[11] | Excellent for incidental splash protection. Recommended as an inner glove.[7] |
| Neoprene | Good | Good against a broad range of chemicals including acids, bases, and alcohols.[4][8] | A solid choice for an outer glove, offering a balance of protection and dexterity.[8] |
| Butyl Rubber | Very Good[4] | Excellent against polar organics like aldehydes, ketones, and esters.[8][11] | Highly recommended as the outer glove, especially when working with solutions.[8] |
Respiratory Protection
The solid form of Tert-butyl 3-formylphenethylcarbamate poses a risk of respiratory irritation if inhaled.[5][12]
-
Engineering Controls First: Always handle the solid compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate filters would be appropriate.[5] Important: Respirator selection and use require a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational and Disposal Plans
Safe handling extends beyond PPE to include your operational workflow and waste management.
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could generate dust.
-
Making Solutions: Add the solid Tert-butyl 3-formylphenethylcarbamate to the solvent slowly. Do not add solvent directly to the solid in a way that could cause splashing.
-
Post-Handling: After the procedure, decontaminate any surfaces that may have come into contact with the chemical. Carefully remove PPE, starting with the outer gloves, to avoid cross-contamination.[13] Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described above, including respiratory protection if necessary.
-
Containment: For small spills of solid material, gently cover with an absorbent material to prevent dust from becoming airborne.[2] For liquid spills, use a chemical absorbent kit.
-
Cleanup: Carefully sweep or absorb the material and place it into a sealed, labeled container for hazardous waste disposal.[2]
Disposal Plan
All waste materials containing Tert-butyl 3-formylphenethylcarbamate must be treated as hazardous waste.
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous chemical waste.[13]
-
Liquid Waste: Collect all solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Contaminated Materials: All contaminated PPE, weigh boats, pipette tips, and cleanup materials must be disposed of as hazardous solid waste.[13]
Disposal must adhere to federal, state, and local regulations. The EPA has specific land disposal restrictions for certain carbamate wastes, underscoring the importance of proper waste stream management.[14]
Visualizing the Safety Workflow
A logical approach to safety ensures all aspects are considered before work begins. The following diagram illustrates the decision-making process for the safe handling of Tert-butyl 3-formylphenethylcarbamate.
Caption: Workflow for the safe handling of Tert-butyl 3-formylphenethylcarbamate.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbam
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE) Appendix E. Types of Gloves and their Advantages and Disadvantages. University of Tennessee Knoxville Environmental Health and Safety.
- OSHA Glove Selection Chart. U.S.
- Personal protective equipment for handling Methyl carbam
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024). Safeopedia.
- Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
- Gloves - Tables of Properties and Resistances. Princeton University Environmental Health & Safety.
- SAFETY DATA SHEET - tert-Butyl form
- Hand Protection Chemical Resistance Guide. North Safety Products.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.
- MSDS of tert-Butyl (cis-3-formylcyclobutyl)
- Safety Data Sheet: tert-Butyl 4-bromobenzylcarbam
- Safety Data Sheet: tert-Butyl [(3S)
Sources
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- 14. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
